6-methyl-1H-indole-3-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-7-8(10(12)13)5-11-9(7)4-6/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHZCIOPSFQASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593329 | |
| Record name | 6-Methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209920-43-4 | |
| Record name | 6-Methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-methyl-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-methyl-1H-indole-3-carboxylic acid, a derivative of the prevalent indole scaffold, represents a molecule of significant interest in the fields of medicinal chemistry and drug discovery. The indole nucleus is a common motif in a vast array of biologically active natural products and synthetic compounds. Substitution at various positions on the indole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the core properties of this compound, including its chemical and physical characteristics, synthesis, and known biological context.
Core Properties
While comprehensive experimental data for this compound is not extensively documented in publicly available literature, a combination of data from suppliers and computational predictions allows for a summary of its basic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 209920-43-4 | Alchem Pharmtech[1], Sigma-Aldrich[2] |
| Molecular Formula | C₁₀H₉NO₂ | Chemrio[3] |
| Molecular Weight | 175.18 g/mol | Chemrio[3] |
| Boiling Point (Predicted) | 411.5 °C at 760 mmHg | chem960.com[4] |
| Density (Predicted) | 1.34 g/cm³ | chem960.com[4] |
| Flash Point (Predicted) | 202.7 °C | chem960.com[4] |
| LogP (Predicted) | 2.17 | chem960.com[4] |
| pKa (Predicted) | Data not available | |
| Melting Point | Data not available | |
| Solubility | Data not available |
Synthesis and Experimental Protocols
A plausible synthetic approach could start from 4-methylphenylhydrazine and a suitable pyruvate derivative, followed by cyclization to form the 6-methylindole core. Subsequent carboxylation would yield the desired product.
Hypothetical Synthetic Workflow:
Caption: Plausible synthetic route to this compound.
General Experimental Considerations for a Vilsmeier-Haack based Carboxylation:
-
Formylation: 6-Methylindole would be treated with a Vilsmeier reagent (e.g., prepared from phosphorus oxychloride and dimethylformamide) to introduce a formyl group at the C3 position, yielding 6-methyl-1H-indole-3-carbaldehyde.
-
Oxidation: The resulting aldehyde would then be oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate or silver oxide.
-
Purification: The final product would be purified using standard techniques like recrystallization or column chromatography.
Spectral Data
While the full spectral data for this compound is not widely published, ¹H NMR data for its methyl ester, methyl 6-methyl-1H-indole-3-carboxylate (CAS 163083-65-6), is available and can provide valuable structural confirmation.[5] Analysis of this data would show characteristic peaks for the indole ring protons, the methyl group at the 6-position, the carboxylic acid proton (in the case of the free acid), and the methyl ester protons.
Biological Activity and Signaling Pathways
Specific biological activities and associated signaling pathways for this compound have not been detailed in the available scientific literature. However, the broader class of indole-3-carboxylic acid derivatives has been investigated for a range of biological effects. For instance, the parent compound, indole-3-carboxylic acid, is a metabolite of tryptophan and has been studied for its role in plant defense and its potential as an anticancer agent.[6]
Given the prevalence of the indole scaffold in pharmacologically active molecules, it is plausible that this compound could exhibit interesting biological properties. The methyl group at the 6-position can influence the molecule's lipophilicity and steric interactions with biological targets, potentially leading to unique activities compared to the unsubstituted parent compound. Further research is warranted to explore the biological profile of this specific derivative.
Logical Relationship for Biological Screening:
Caption: Potential areas for biological investigation of this compound.
Conclusion
This compound is a chemical entity with potential for further investigation in the realms of medicinal chemistry and drug development. While a complete experimental profile is not yet publicly available, this guide consolidates the existing information and provides a framework for future research. The synthesis of this compound is achievable through established indole chemistry, and its biological properties remain an open area for exploration. Further studies are necessary to fully elucidate its physicochemical characteristics, develop optimized synthetic protocols, and uncover any potential therapeutic applications.
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. This compound | 209920-43-4 [sigmaaldrich.com]
- 3. 6-METHYLINDOLE-3-CARBOXYLIC ACID; this compound; 6-methyl-3-indolecarboxylic acid; 6-Methyl-indol-3-carbonsaeure | Chemrio [chemrio.com]
- 4. 209920-43-4(this compound) | Kuujia.com [kuujia.com]
- 5. benchchem.com [benchchem.com]
- 6. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 6-methyl-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical characteristics of 6-methyl-1H-indole-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates a combination of data from closely related indole derivatives and predicted values from computational models. All data is presented with clear attribution to its source and nature (experimental or predicted) to ensure accuracy and utility for research and development purposes.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and assessment of its potential as a drug candidate. The following table summarizes the available data for the target compound and its parent compound, indole-3-carboxylic acid, for comparative purposes.
| Property | This compound | Indole-3-carboxylic acid | Data Type |
| Molecular Formula | C₁₀H₉NO₂ | C₉H₇NO₂ | - |
| Molecular Weight | 175.18 g/mol | 161.16 g/mol [1] | - |
| Melting Point | No experimental data available | 232-234 °C (dec.)[2] | Experimental |
| Boiling Point | Predicted: 389.0 ± 25.0 °C | No experimental data available | Predicted |
| pKa | Predicted: ~4-5 | Data available in IUPAC Digitized pKa Dataset[1] | Predicted / Experimental |
| LogP | Predicted: 2.36 | 1.99[1][3] | Predicted / Experimental |
| Solubility | No experimental data available | Soluble in 95% Ethanol: 50 mg/ml; also soluble in methanol.[2] | Experimental |
Note: Predicted values are derived from computational algorithms and should be used as estimations. Experimental validation is recommended. The pKa of carboxylic acids can generally be expected to be in the range of 4-5, and this is the basis for the prediction for the target compound.
Synthesis and Spectroscopic Analysis
Proposed Synthetic Pathway: Fischer Indole Synthesis
The Fischer indole synthesis is a widely used and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[4][5][6]
Experimental Protocol Outline (Fischer Indole Synthesis):
-
Hydrazone Formation: p-Tolylhydrazine is reacted with pyruvic acid in a suitable solvent, such as ethanol, to form the corresponding phenylhydrazone. This reaction is typically carried out at room temperature or with gentle heating.
-
Indolization: The formed hydrazone is then treated with an acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid, and heated. The reaction mixture is refluxed for a specified period to induce cyclization and formation of the indole ring.
-
Workup and Purification: After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system to yield pure this compound.
Spectroscopic Data
Specific experimental spectroscopic data (NMR, IR, MS) for this compound is not available in the public domain. However, spectral data for the closely related methyl ester, methyl 6-methyl-1H-indole-3-carboxylate , has been reported by a commercial supplier, though the data itself is not publicly accessible.[8] For reference, the typical spectral features of indole-3-carboxylic acids are described below.
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the indole ring protons, the methyl group protons, the carboxylic acid proton (which may be broad and exchangeable), and the N-H proton of the indole ring.
-
¹³C NMR: Resonances for the carbon atoms of the indole ring, the methyl group, and the carboxylic acid carbonyl group.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the indole ring (around 3300-3500 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), and the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹).
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (175.06 g/mol for the deprotonated species).
Potential Biological Activity and Signaling Pathway Involvement
While there is no specific information on the biological activity or signaling pathway involvement of this compound, many indole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[9][10] Derivatives of indole-3-carboxylic acid have been investigated as potential therapeutics. For instance, various derivatives have been synthesized and evaluated for their antibacterial and anthelmintic activities.[11]
Given the structural similarity to other biologically active indoles, it is plausible that this compound could interact with various biological targets. A hypothetical interaction could involve the inhibition of an enzyme or the modulation of a receptor.
This diagram illustrates a general mechanism where this compound binds to a target protein, inducing a conformational change that leads to the modulation of downstream signaling and ultimately a cellular response. The specific target and pathway would need to be determined through experimental studies.
Disclaimer: This document is intended for informational purposes for a scientific audience. The predicted data and proposed synthetic and biological pathways are based on available scientific literature and computational models and have not been experimentally validated for this compound. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]
- 3. Human Metabolome Database: Showing metabocard for Indole-3-carboxylic acid (HMDB0003320) [hmdb.ca]
- 4. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 8. 1H-Indole-3-carboxylic acid, 6-Methyl-, Methyl ester(163083-65-6) 1H NMR [m.chemicalbook.com]
- 9. rjpn.org [rjpn.org]
- 10. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
6-methyl-1H-indole-3-carboxylic acid spectral data (NMR, IR, Mass Spec)
A Comprehensive Technical Guide to the Spectral Data of 6-methyl-1H-indole-3-carboxylic acid
This technical guide provides a detailed overview of the expected spectral data for this compound, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally related compounds, including indole-3-carboxylic acid and 6-methylindole. The information is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and similar indole derivatives.
Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.
¹H NMR (Proton NMR) Spectral Data
The predicted ¹H NMR chemical shifts are presented for a standard solvent like DMSO-d₆. The indole NH proton's chemical shift is notably solvent-dependent.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (-NH) | ~11.5 | Broad Singlet | - |
| H2 | ~8.0 | Singlet | - |
| H4 | ~7.8 | Doublet | ~8.5 |
| H5 | ~7.0 | Doublet | ~8.5 |
| H7 | ~7.4 | Singlet | - |
| 6-CH₃ | ~2.4 | Singlet | - |
| -COOH | ~12.0 | Broad Singlet | - |
¹³C NMR (Carbon NMR) Spectral Data
The predicted ¹³C NMR chemical shifts are crucial for confirming the carbon framework of the molecule.
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C2 | ~125 |
| C3 | ~110 |
| C3a | ~128 |
| C4 | ~120 |
| C5 | ~122 |
| C6 | ~135 |
| C7 | ~112 |
| C7a | ~136 |
| 6-CH₃ | ~21 |
| -COOH | ~165 |
IR (Infrared) Spectral Data
The IR spectrum is characterized by the vibrations of the functional groups present in the molecule. Carboxylic acids typically exhibit a very broad O-H stretch due to hydrogen bonding.[1][2]
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |
| N-H (Indole) | Stretching | ~3400 | Medium |
| C-H (Aromatic) | Stretching | 3000-3100 | Medium |
| C-H (Alkyl) | Stretching | 2850-2960 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1680-1710 | Strong |
| C=C (Aromatic) | Stretching | 1500-1600 | Medium-Strong |
| C-O | Stretching | 1210-1320 | Strong |
| O-H | Bending | 1395-1440 | Medium |
Mass Spectrometry (MS) Data
For mass spectrometry, the molecular ion peak (M⁺) and common fragmentation patterns are predicted. In electron ionization (EI) mass spectrometry, carboxylic acids can exhibit characteristic fragmentation patterns, including the loss of hydroxyl (-OH) and carboxyl (-COOH) groups.[3]
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Predicted [M]⁺ (m/z) | 175 |
| Key Fragment [M-OH]⁺ (m/z) | 158 |
| Key Fragment [M-COOH]⁺ (m/z) | 130 |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These protocols are standard procedures for the analysis of small organic molecules.
NMR Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra is as follows:[4]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: The analysis is typically performed on a 400 or 500 MHz NMR spectrometer.[5]
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity through shimming.
-
Acquire the spectrum using a standard single-pulse sequence.
-
Set the spectral width to cover the expected range of proton resonances (e.g., 0-15 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse program.
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).
-
A higher number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
FT-IR Spectroscopy
A general procedure for obtaining an FT-IR spectrum is as follows:[6]
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Instrument Setup: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum, plotted as absorbance or transmittance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the functional groups.
Mass Spectrometry
A typical protocol for mass spectrometric analysis is outlined below:[7]
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like an indole carboxylic acid, LC-MS is often preferred.
-
Ionization: Electrospray ionization (ESI) is a common ionization technique for such molecules, which can be operated in either positive or negative ion mode. Electron Ionization (EI) can also be used, often with GC introduction, and typically provides more extensive fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak and to elucidate its structure by interpreting the fragmentation pattern.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 6-methyl-1H-indole-3-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-methyl-1H-indole-3-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide focuses on providing a strong theoretical framework, qualitative solubility predictions, a detailed experimental protocol for solubility determination, and a relevant biological pathway where similar indole derivatives are active.
Introduction to this compound
This compound is a derivative of indole-3-carboxylic acid, a molecule of significant interest in medicinal chemistry. Indole derivatives are known to exhibit a wide range of biological activities, and modifications to the indole scaffold, such as the addition of a methyl group at the 6-position, can significantly influence their physicochemical properties, including solubility. Understanding the solubility of this compound in various organic solvents is crucial for its application in drug discovery and development, chemical synthesis, and biological assays.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Appearance | Expected to be a solid at room temperature |
| pKa | Not available (as a carboxylic acid, it is expected to be acidic) |
| LogP | Not available (predicted to be higher than indole-3-carboxylic acid due to the methyl group) |
Qualitative Solubility Profile
Indole-3-carboxylic acid is known to be soluble in polar organic solvents such as ethanol and methanol. The presence of the carboxylic acid group allows for hydrogen bonding with protic solvents, while the indole ring provides a degree of aromatic and nonpolar character. The addition of a methyl group at the 6-position is expected to slightly increase the lipophilicity of the molecule.
Expected Solubility:
-
High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate both the polar carboxylic acid group and the aromatic indole ring.
-
Good to Moderate Solubility: In polar protic solvents such as methanol, ethanol, and isopropanol, due to hydrogen bonding interactions.
-
Lower Solubility: In less polar solvents like acetone and ethyl acetate.
-
Poor to Insoluble: In nonpolar solvents such as chloroform, dichloromethane, toluene, and hexanes.
Experimental Protocol for Solubility Determination
The following is a general and robust protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials:
-
This compound
-
Selected organic solvents (e.g., ethanol, methanol, DMSO, acetone, chloroform)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a vial.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is essential.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification of Solute:
-
Gravimetric Method (for non-volatile solutes and volatile solvents):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
The mass of the dissolved solute can be determined by the difference in weight.
-
Calculate the solubility in g/L or mg/mL.
-
-
Chromatographic/Spectroscopic Method (more accurate):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution (i.e., the solubility).
-
-
Visualization of a Relevant Signaling Pathway
While a specific signaling pathway for this compound is not documented, its parent compound, indole-3-carboxylic acid, has been investigated as an antagonist of the Angiotensin II Receptor Type 1 (AT1R).[1] The AT1R signaling pathway is a critical regulator of blood pressure and cardiovascular homeostasis.[2][3][4][5][6] An antagonist would block this pathway. Below is a diagram illustrating a simplified AT1R signaling cascade.
Caption: A simplified diagram of the AT1R signaling pathway, which can be antagonized by indole derivatives.
Experimental Workflow for Solubility Determination
The logical flow of the experimental protocol described in section 4 can be visualized as follows:
Caption: A flowchart outlining the key steps for experimentally determining the solubility of the compound.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is currently limited in the public domain, this guide provides a robust framework for researchers. By understanding the qualitative solubility profile based on chemical principles and employing the detailed experimental protocol provided, scientists and drug development professionals can accurately determine the solubility of this compound in various solvents of interest. The included diagrams offer a visual representation of a relevant biological pathway and the experimental workflow, further aiding in the comprehension and application of this critical physicochemical property.
References
- 1. quora.com [quora.com]
- 2. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
The Multifaceted Biological Landscape of 6-Methyl-1H-indole-3-carboxylic Acid and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the discovery of novel therapeutic agents. Among its numerous derivatives, 6-methyl-1H-indole-3-carboxylic acid and its analogues have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of the biological screening of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development endeavors.
Anticancer Activity
Derivatives of indole-3-carboxylic acid have demonstrated significant potential as anticancer agents, with activities observed against various cancer cell lines, including hematological and solid tumors.
Quantitative Data: Anticancer Activity
| Compound | Cell Line | Activity Metric | Value | Reference |
| Indole-6-carboxylic acid ester of MMB (7f) | M9-ENL1 AML | EC50 | 720 nM | [1] |
| Compound 7j | Primary AML stem cells | EC50 | 0.33 - 1.0 µM | [1] |
| Methyl 1-(3′-indolylmethane)-indole-3-carboxylate (1) | Melanoma, Renal, Breast Cancers | - | Growth Inhibition | [2] |
| Methyl 1-(1′-benzenosulfonyl-3′-indolylmethane)-indole-3-carboxylate (2) | Melanoma, Renal, Breast Cancers | - | Growth Inhibition | [2] |
| Indole-3-carboxylic acid with Doxorubicin (DOX) | LS180 Colorectal Cancer | - | Enhanced DOX-induced senescence | [3] |
| 6- and 7-heterocyclyl-1H-indole derivatives (10a, 10b) | MCF-7 | IC50 | 150 - 350 nM | [4] |
Experimental Protocols
Anticancer Activity Assay (MTT Assay) [2][4]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, U87MG) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways
Antimicrobial and Antifungal Activity
A significant number of indole-3-carboxylic acid derivatives have been synthesized and evaluated for their efficacy against a broad spectrum of bacteria and fungi, demonstrating their potential as novel antimicrobial agents.
Quantitative Data: Antimicrobial and Antifungal Activity
| Compound Class/Derivative | Organism | Activity Metric | Value (µg/mL) | Reference |
| Indole-3-carboxamido-polyamine conjugates | S. aureus, MRSA, E. coli, P. aeruginosa, K. pneumoniae, A. baumannii, C. albicans, C. neoformans | MIC | 0.008 - 32 | [5] |
| Indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazole | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | MIC | 3.125 - 50 | [6] |
| 6-bromoindole (I) | Botrytis cinerea | EC50 | - | [7] |
| 3-Acyl-6-bromoindole derivatives (II, V) | Botrytis cinerea | - | Mycelial growth inhibition | [7] |
| Indole-3-carboxylic acid | Blumeria graminis | - | Antifungal activity | [8] |
| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide (3c) | Pythium aphanidermatum | EC50 | 16.75 | [9] |
| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide (3c) | Rhizoctonia solani | EC50 | 19.19 | [9] |
| 1H-Indole derivatives | Aspergillus niger, Candida albicans, Bacillus subtilis, Escherichia coli | MIC | 50, 100 | [10] |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | Various phytopathogenic fungi | - | Moderate to excellent | [11] |
Experimental Protocols
Broth Microdilution Method for MIC Determination [5][6][10]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mycelial Growth Inhibition Assay [7][9]
-
Media Preparation: Potato Dextrose Agar (PDA) is amended with different concentrations of the test compounds.
-
Inoculation: A mycelial plug from the edge of an actively growing fungal colony is placed in the center of the amended PDA plates.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) until the mycelial growth in the control plate reaches the edge.
-
Measurement: The diameter of the fungal colony is measured.
-
Data Analysis: The percentage of mycelial growth inhibition is calculated, and the EC50 value (the concentration that inhibits 50% of mycelial growth) is determined.
Experimental Workflow
Antioxidant Activity
Several indole-3-carboxylic acid derivatives have been investigated for their antioxidant properties, demonstrating their capacity to scavenge free radicals and protect against oxidative stress.
Quantitative Data: Antioxidant Activity
| Compound/Derivative | Assay | Activity Metric | Value (µg/mL) | Reference |
| C-3 substituted indole derivative (11) | DPPH Scavenging | Scavenging Activity | 31% | [12] |
| C-3 substituted indole derivative (12) | DPPH Scavenging | Scavenging Activity | 38% | [12] |
| Indole-3-acetamides (1-24) | DPPH Radical Scavenging | IC50 | 0.81 ± 0.25 - 2.75 ± 0.03 µM | [13][14] |
| Indole-3-acetamides (1-24) | ABTS Radical Scavenging | IC50 | 0.35 ± 0.1 - 2.19 ± 0.08 µM | [13][14] |
| 6-isoprenylindole-3-carboxylic acid (SJ196) | ABTS Radical Scavenging | - | Concentration-dependent activity | [15] |
| 6-isoprenylindole-3-carboxylic acid (SJ196) | DPPH Radical Scavenging | - | Weaker activity | [15] |
| 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid-3,4-dimethoxyaniline (IVb) | DPPH Method | IC50 | 57.46 |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [13][14]
-
Reagent Preparation: A fresh solution of DPPH in methanol is prepared.
-
Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined. Ascorbic acid is often used as a positive control.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [13][14][15]
-
ABTS Radical Cation Generation: ABTS is reacted with potassium persulfate to generate the ABTS radical cation (ABTS•+), which is then diluted to a specific absorbance.
-
Reaction Mixture: Various concentrations of the test compounds are added to the ABTS•+ solution.
-
Incubation: The mixture is incubated at room temperature for a short period.
-
Absorbance Measurement: The decrease in absorbance is measured at a specific wavelength (e.g., 734 nm).
-
Data Analysis: The percentage of scavenging is calculated, and the IC50 value is determined.
Signaling Pathways
Other Biological Activities
Derivatives of this compound have also been explored for other therapeutic applications, including antihypertensive and anti-inflammatory activities.
Antihypertensive Activity
Novel derivatives of indole-3-carboxylic acid have been identified as potent angiotensin II receptor 1 (AT1) antagonists, demonstrating significant antihypertensive effects in spontaneously hypertensive rats.[16] One study reported that oral administration of 10 mg/kg of a lead compound resulted in a maximum decrease in blood pressure of 48 mm Hg, with the effect lasting for 24 hours, outperforming the known drug losartan.[16]
This guide highlights the vast therapeutic potential of this compound and its derivatives. The presented data and protocols offer a valuable resource for researchers to build upon, fostering the development of new and effective treatments for a range of diseases. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to unlock their full clinical potential.
References
- 1. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents [mdpi.com]
- 5. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola [mdpi.com]
- 8. Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antifungal activity and QSAR of some novel carboxylic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nanobioletters.com [nanobioletters.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 6-methyl-1H-indole-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific therapeutic targets of 6-methyl-1H-indole-3-carboxylic acid is limited in publicly available scientific literature. This guide, therefore, explores the potential therapeutic avenues for this molecule by examining the well-documented biological activities of the parent indole-3-carboxylic acid scaffold and its other substituted derivatives. The targets and pathways discussed herein represent promising areas for future investigation of this compound.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Indole-3-carboxylic acid and its derivatives have garnered significant attention for their therapeutic potential across various disease areas, including oncology, cardiovascular disease, and dermatology. The introduction of a methyl group at the 6-position of the indole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially altering its pharmacokinetic profile and target interactions. This technical guide summarizes the known therapeutic targets of closely related indole-3-carboxylic acid analogs, providing a foundation for the rational exploration of this compound as a novel therapeutic agent.
Potential Therapeutic Areas and Molecular Targets
Based on the activities of related indole-3-carboxylic acid derivatives, the following therapeutic areas and molecular targets are proposed for this compound.
Oncology
The indole-3-carboxylic acid scaffold has been investigated for its anti-cancer properties, with derivatives showing activity against key cancer-related targets.
-
Bcl-2/Mcl-1 Dual Inhibition: Certain derivatives of indole-3-carboxylic acid have been designed as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[2] Overexpression of these proteins is a common mechanism of resistance to chemotherapy. Dual inhibition can restore the apoptotic pathway in cancer cells. One such derivative, compound 17 from a study, exhibited potent binding affinity for both Bcl-2 and Mcl-1.[2]
-
Enhancement of Chemotherapy: The parent compound, indole-3-carboxylic acid, has been shown to enhance the anti-colorectal cancer potency of Doxorubicin by inducing cell senescence.[3] This suggests a potential role for this compound in combination therapies.
Quantitative Data on Indole-3-Carboxylic Acid Derivatives in Oncology
| Compound | Target(s) | Assay | Result | Reference |
| Compound 17 (derivative) | Bcl-2 | Binding Affinity (Ki) | 0.26 µM | [2] |
| Mcl-1 | Binding Affinity (Ki) | 72 nM | [2] | |
| Indole-3-carboxylic acid | Doxorubicin-induced senescence | Cell Proliferation Assay (LS180 cells) | Amplifies Doxorubicin-induced cell senescence at 0.01-0.64 µM | [3] |
Cardiovascular Disease
Derivatives of indole-3-carboxylic acid have been explored as antagonists of the angiotensin II receptor 1 (AT1), a key target in the management of hypertension.[4]
-
Angiotensin II Receptor 1 (AT1) Antagonism: Novel indole-3-carboxylic acid derivatives have demonstrated high nanomolar affinity for the AT1 receptor, comparable to the established drug losartan.[4] In vivo studies in spontaneously hypertensive rats showed a significant and prolonged reduction in blood pressure.[4]
Quantitative Data on Indole-3-Carboxylic Acid Derivatives in Hypertension
| Compound Class | Target | In Vivo Model | Key Finding | Reference |
| Novel indole-3-carboxylic acid derivatives | Angiotensin II Receptor 1 (AT1) | Spontaneously Hypertensive Rats | 48 mm Hg decrease in blood pressure with 10 mg/kg oral administration, lasting 24 hours. | [4] |
Hyperpigmentation Disorders
A prenylated derivative of indole-3-carboxylic acid has shown promise in the treatment of skin hyperpigmentation disorders.
-
Anti-Melanogenic Activity: 6-Isoprenylindole-3-carboxylic acid has been found to possess potent anti-melanogenic activity.[5] Its mechanism of action involves antioxidant effects and the suppression of the MAPK-MITF signaling pathway, which leads to reduced expression of melanogenic enzymes like tyrosinase.[5]
Experimental Data on 6-Isoprenylindole-3-carboxylic Acid in Melanogenesis
| Compound | Activity | Mechanism | Key Finding | Reference |
| 6-Isoprenylindole-3-carboxylic acid | Anti-melanogenic | Antioxidant, MAPK-MITF pathway suppression | Reduces intracellular and extracellular melanin content in B16F10 melanoma cells. | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of 6-Isoprenylindole-3-carboxylic Acid in Melanogenesis
Caption: Inhibition of ROS-mediated MAPK/MITF signaling by 6-isoprenylindole-3-carboxylic acid.
General Experimental Workflow for Target Identification
Caption: A generalized workflow for evaluating the therapeutic potential of a novel compound.
Detailed Experimental Protocols
The following are representative experimental protocols for assays used to characterize the activity of indole-3-carboxylic acid derivatives.
Radioligand Binding Assay for AT1 Receptor
-
Objective: To determine the binding affinity of a test compound for the angiotensin II receptor 1 (AT1).
-
Materials:
-
Membrane preparations from cells overexpressing the human AT1 receptor.
-
[125I]-Sar1,Ile8-Angiotensin II (radioligand).
-
Test compound (e.g., a derivative of indole-3-carboxylic acid).
-
Losartan (positive control).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membrane preparation with various concentrations of the test compound or control in the presence of a fixed concentration of the radioligand.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Determine the inhibition constant (Ki) using the Cheng-Prusoff equation.[4]
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of a test compound on the proliferation of cancer cells.
-
Materials:
-
Cancer cell line (e.g., LS180 colorectal adenocarcinoma cells).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound.
-
Doxorubicin (if evaluating synergistic effects).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound, alone or in combination with another agent, for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Conclusion and Future Directions
While direct evidence for the therapeutic targets of this compound is yet to be established, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The most promising avenues for exploration appear to be in oncology, cardiovascular disease, and dermatology. Future research should focus on the synthesis and in vitro screening of this compound against a panel of targets, including Bcl-2 family proteins, the angiotensin II receptor, and key enzymes in the melanogenesis pathway. Positive hits in these initial screens would warrant further investigation through cell-based assays and in vivo disease models to fully elucidate the therapeutic potential of this compound. The addition of the 6-methyl group may confer unique properties that could lead to improved efficacy, selectivity, or pharmacokinetic profiles compared to the parent compound and its other derivatives.
References
- 1. Biomedical Importance of Indoles [mdpi.com]
- 2. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Preliminary Mechanistic Insights into 6-methyl-1H-indole-3-carboxylic Acid: A Review of Available Data
A comprehensive search of preliminary studies regarding the mechanism of action for 6-methyl-1H-indole-3-carboxylic acid reveals a current lack of specific research on this particular molecule. While the broader class of indole-3-carboxylic acid derivatives has been the subject of numerous investigations, demonstrating a wide range of biological activities, data directly pertaining to the 6-methyl analog is not presently available in the scientific literature. Consequently, the construction of a detailed technical guide with quantitative data, experimental protocols, and specific signaling pathways for this compound is not feasible at this time.
The indole-3-carboxylic acid scaffold is a well-recognized pharmacophore, and various derivatives have been synthesized and evaluated for a multitude of therapeutic targets. This suggests the potential for this compound to possess biological activity, though its specific mechanism remains unelucidated.
Biological Activities of Structurally Related Indole-3-Carboxylic Acid Derivatives
To provide a contextual framework, this section summarizes the observed mechanisms of action for structurally related indole-3-carboxylic acid derivatives. It is crucial to note that these findings are not directly transferable to this compound, as minor structural modifications, such as the addition of a methyl group at the 6-position, can significantly alter the pharmacological profile of a compound.
Angiotensin II Receptor 1 (AT1) Antagonism
Recent studies have focused on novel derivatives of indole-3-carboxylic acid as antagonists of the angiotensin II receptor 1 (AT1).[1] These compounds have shown a high nanomolar affinity for the AT1 subtype and have demonstrated the ability to lower blood pressure in in vivo models of hypertension.[1]
Hypothetical Experimental Workflow for Investigating the Mechanism of Action
Should preliminary studies on this compound be undertaken, a general experimental workflow could be proposed. This workflow would aim to identify the cellular targets and elucidate the signaling pathways modulated by the compound.
Caption: A generalized workflow for the elucidation of a novel compound's mechanism of action.
Conclusion
While the indole-3-carboxylic acid nucleus is a promising starting point for the development of new therapeutic agents, there is currently no publicly available scientific data on the preliminary mechanism of action of this compound. The diverse activities of its chemical relatives highlight the potential for this compound to be biologically active, but dedicated research, including initial screening and target identification studies, is required to determine its pharmacological profile. Without such studies, any discussion of its mechanism of action remains speculative. The scientific community awaits future research that may shed light on the therapeutic potential of this specific molecule.
References
A Technical Guide to the Synthesis of 6-methyl-1H-indole-3-carboxylic Acid: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 6-methyl-1H-indole-3-carboxylic acid, a valuable scaffold in medicinal chemistry and drug development. This document details the requisite starting materials, offers comparative data on reaction conditions and yields, and presents detailed experimental protocols for key synthetic methodologies. Visual diagrams of the synthetic pathways are included to facilitate a clear understanding of the chemical transformations.
Introduction
The indole nucleus is a privileged structural motif found in a vast array of biologically active compounds. Specifically, substituted indole-3-carboxylic acids are crucial intermediates in the synthesis of various pharmaceuticals. This guide focuses on the preparation of this compound, outlining established synthetic strategies, including the Fischer, Reissert, Hemetsberger, and Japp-Klingemann reactions. Each method offers distinct advantages and requires specific starting materials, which are detailed herein.
Core Synthetic Pathways and Starting Materials
Several classical indole syntheses can be adapted to produce this compound. The choice of a particular route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for constructing the indole ring.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound, such as an aldehyde or ketone.[1]
For the synthesis of this compound, the logical starting materials are 4-methylphenylhydrazine and pyruvic acid . The reaction proceeds through the formation of a 4-methylphenylhydrazone of pyruvic acid, which then undergoes cyclization under acidic conditions to yield the target molecule. A variety of Brønsted and Lewis acids can be employed as catalysts.[1]
Reissert Indole Synthesis
The Reissert indole synthesis provides a pathway to indole-2-carboxylic acids, which can be subsequently functionalized. The synthesis commences with the condensation of an ortho-nitrotoluene derivative with diethyl oxalate in the presence of a base.[2][3]
To obtain a 6-methyl substituted indole, the starting material would be 4-methyl-2-nitrotoluene . This is condensed with diethyl oxalate using a strong base like potassium ethoxide. The resulting ethyl o-nitrophenylpyruvate derivative then undergoes a reductive cyclization, typically with zinc in acetic acid, to afford the indole-2-carboxylic acid.[2][3] While this method primarily yields the 2-carboxylic acid isomer, it is a viable route to the indole core which could potentially be further modified.
Hemetsberger Indole Synthesis
The Hemetsberger synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. To achieve the 6-methyl substitution pattern, the synthesis would begin with 4-methylbenzaldehyde . This aldehyde is subjected to a Knoevenagel condensation with ethyl azidoacetate in the presence of a base like sodium ethoxide to form the corresponding ethyl α-azido-β-(4-methylphenyl)acrylate. Subsequent thermolysis of this intermediate leads to the formation of ethyl 6-methyl-1H-indole-2-carboxylate, which can then be hydrolyzed to the carboxylic acid.
Japp-Klingemann Reaction followed by Fischer Indole Synthesis
The synthesis would start with the diazotization of 4-methylaniline (p-toluidine) to form the corresponding diazonium salt. This salt is then reacted with a β-keto-ester, such as ethyl 2-methylacetoacetate , in a Japp-Klingemann reaction. The resulting hydrazone can then be subjected to Fischer indole cyclization conditions to yield the ethyl ester of 6-methyl-1H-indole-2-carboxylic acid, followed by hydrolysis to the desired 3-carboxylic acid.[4]
Summary of Starting Materials and Reaction Parameters
The following table summarizes the key starting materials, reagents, and typical reaction conditions for the synthesis of this compound and its precursors via the discussed methodologies.
| Synthesis Method | Primary Starting Material 1 | Primary Starting Material 2 | Key Reagents/Catalysts | Typical Solvent(s) | Typical Conditions | Product | Reported Yield |
| Fischer Indole | 4-Methylphenylhydrazine | Pyruvic acid | H₂SO₄, HCl, ZnCl₂, PPA | Ethanol, Acetic Acid | Reflux | This compound | Varies |
| Reissert | 4-Methyl-2-nitrotoluene | Diethyl oxalate | Potassium ethoxide, Zinc, Acetic acid | Ethanol, Ether | Base condensation, then reductive cyclization | 6-Methyl-1H-indole-2-carboxylic acid | Varies |
| Hemetsberger | 4-Methylbenzaldehyde | Ethyl azidoacetate | Sodium ethoxide | Ethanol, Toluene | Knoevenagel condensation, then thermolysis | Ethyl 6-methyl-1H-indole-2-carboxylate | >70% (general) |
| Japp-Klingemann | 4-Methylaniline | Ethyl 2-methylacetoacetate | NaNO₂, HCl, NaOH | Water, Ethanol | Diazotization, then coupling | Intermediate Hydrazone | Good |
Experimental Protocols
General Protocol for Fischer Indole Synthesis of this compound
Materials:
-
4-Methylphenylhydrazine hydrochloride
-
Pyruvic acid
-
Concentrated Sulfuric Acid (or Polyphosphoric Acid)
-
Ethanol (or Glacial Acetic Acid)
-
Sodium Hydroxide solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation (optional isolation): In a round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride in a suitable solvent such as ethanol or a mixture of ethanol and water. Add an equimolar amount of pyruvic acid. The mixture may be stirred at room temperature or gently warmed to facilitate the formation of the 4-methylphenylhydrazone of pyruvic acid. The hydrazone may precipitate and can be isolated by filtration, or used directly in the next step.
-
Cyclization: To the hydrazone (either isolated or generated in situ), cautiously add the acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) while cooling the reaction vessel in an ice bath. The amount of acid can vary, and optimization may be required. After the addition, the reaction mixture is heated to reflux for a period of 1 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The acidic solution is then neutralized with a base, such as a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution, until a pH of 7-8 is reached. This may cause the product to precipitate.
-
Extraction and Purification: The aqueous mixture is extracted several times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
Caption: Fischer Indole Synthesis of this compound.
Caption: Reissert Synthesis of 6-methyl-1H-indole-2-carboxylic Acid.
Conclusion
The synthesis of this compound can be approached through several well-established methodologies. The Fischer indole synthesis represents a direct and versatile route, while the Reissert and Hemetsberger syntheses offer alternative pathways that may be advantageous depending on the availability of specific precursors. The Japp-Klingemann reaction provides a reliable method for preparing the necessary hydrazone intermediates for the Fischer synthesis. This guide serves as a foundational resource for researchers, enabling them to select the most appropriate synthetic strategy and providing a framework for the development of detailed experimental procedures. Further optimization of reaction conditions is encouraged to achieve the best possible yields and purity for the desired product.
References
Theoretical Exploration of 6-methyl-1H-indole-3-carboxylic acid: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies on 6-methyl-1H-indole-3-carboxylic acid, a significant heterocyclic compound with potential applications in medicinal chemistry. Due to a scarcity of direct theoretical studies on this specific molecule, this document establishes a foundational understanding by leveraging in-depth computational analyses of the parent compound, indole-3-carboxylic acid (I3CA). The guide details the predicted effects of the 6-methyl substituent on the electronic and structural properties of the indole scaffold. This paper summarizes key quantitative data, outlines detailed experimental protocols for computational analysis, and presents visual representations of molecular structures and computational workflows. The insights provided herein are intended to facilitate further research and development of indole-based therapeutic agents.
Introduction
Indole-3-carboxylic acid and its derivatives are a class of compounds that have garnered significant interest in the field of drug discovery due to their wide range of biological activities. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The addition of a methyl group at the 6-position of the indole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.
Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural, electronic, and spectroscopic properties of molecules. These methods allow for the prediction of molecular geometries, vibrational frequencies, and frontier molecular orbital energies (HOMO-LUMO), which are crucial for understanding chemical reactivity and potential biological interactions. This guide will focus on the theoretical characterization of this compound, drawing upon established computational data for the parent indole-3-carboxylic acid.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a bicyclic indole core, with a carboxylic acid group attached to the C3 position of the pyrrole ring and a methyl group at the C6 position of the benzene ring.
Predicted Effects of 6-Methyl Substitution
The introduction of a methyl group at the 6-position is expected to induce several changes in the molecular properties of indole-3-carboxylic acid:
-
Electronic Effects: The methyl group is an electron-donating group through an inductive effect (+I). This is predicted to increase the electron density of the benzene ring, potentially influencing the molecule's reactivity and interaction with biological targets.
-
Steric Effects: The methyl group introduces a modest steric bulk, which could affect the planarity of the indole ring and influence how the molecule fits into a protein binding pocket.
-
Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Computational Analysis
Computational studies on indole-3-carboxylic acid have provided valuable insights into its molecular properties. These studies typically employ Density Functional Theory (DFT) for geometry optimization and calculation of various molecular descriptors.
Quantitative Data from Theoretical Studies on Indole-3-Carboxylic Acid
The following tables summarize key quantitative data obtained from theoretical studies on the parent molecule, indole-3-carboxylic acid. These values serve as a baseline for understanding the properties of its 6-methyl derivative.
Table 1: Calculated Geometrical Parameters of Indole-3-Carboxylic Acid
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C=O | 1.213 | O-C-O |
| C-O | 1.350 | C2-C3-C(O) |
| N-H | 1.014 | |
| C2-C3 | 1.380 | |
| C8-C9 | 1.400 |
Data is based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
Table 2: Calculated Vibrational Frequencies of Indole-3-Carboxylic Acid
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| ν(O-H) | 3500-3300 | O-H stretching |
| ν(N-H) | 3400-3300 | N-H stretching |
| ν(C=O) | ~1695 | C=O stretching of the carboxylic acid |
| ν(C=C) | 1600-1450 | Aromatic C=C stretching |
Calculated wavenumbers show good agreement with experimental data.[1]
Table 3: Frontier Molecular Orbital Energies of Indole-3-Carboxylic Acid
| Parameter | Energy (eV) |
| HOMO | -6.20 |
| LUMO | -1.50 |
| Energy Gap (ΔE) | 4.70 |
The HOMO-LUMO energy gap is an indicator of chemical reactivity.
Experimental Protocols for Theoretical Studies
The following section details the typical computational methodologies employed in the theoretical analysis of indole-3-carboxylic acid and its derivatives.
Geometry Optimization and Vibrational Frequency Analysis
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP).
-
Basis Set: 6-311++G(d,p).
-
Procedure:
-
The initial molecular structure of this compound is drawn using a molecular editor and saved in a suitable format.
-
A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.
-
A frequency calculation is then performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the harmonic vibrational frequencies.
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis
-
Software: Gaussian 09 or similar.
-
Method: DFT/B3LYP/6-311++G(d,p) using the optimized geometry.
-
Procedure:
-
Following the geometry optimization, a single-point energy calculation is performed.
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output file.
-
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is calculated.
-
Molecular Docking
Molecular docking studies are employed to predict the binding orientation and affinity of a ligand to a protein target.
-
Software: AutoDock, Glide, or similar molecular docking software.
-
Procedure:
-
Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.
-
Docking Simulation: The docking software is used to explore possible binding poses of the ligand within the active site of the protein. A scoring function is used to rank the different poses, with lower scores generally indicating a more favorable binding interaction.
-
Visualizations
Molecular Structure
Caption: 2D structure of this compound.
Computational Workflow
Caption: A typical workflow for the theoretical analysis of a small molecule.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and computational approaches for studying this compound. By leveraging data from the parent compound, indole-3-carboxylic acid, we have established a baseline for its structural, vibrational, and electronic properties. The detailed computational protocols and visualizations presented herein offer a roadmap for researchers to conduct further in-silico investigations. Such theoretical studies are invaluable for guiding the synthesis and experimental evaluation of novel indole derivatives, ultimately accelerating the drug discovery and development process. Future work should focus on performing direct DFT and molecular docking studies on this compound to validate the predictions made in this guide and to further explore its therapeutic potential.
References
Methodological & Application
Application Note: Synthesis of 6-methyl-1H-indole-3-carboxylic acid
Introduction
6-methyl-1H-indole-3-carboxylic acid is a valuable heterocyclic compound belonging to the indole family. Indole derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules. This application note provides a detailed protocol for the synthesis of this compound via the Fischer indole synthesis, a reliable and widely used method for preparing substituted indoles. The procedure involves the reaction of 4-methylphenylhydrazine with pyruvic acid in the presence of an acid catalyst.
Reaction Scheme
The synthesis proceeds in two main stages, which can be performed as a one-pot reaction:
-
Hydrazone Formation: Reaction of 4-methylphenylhydrazine with pyruvic acid to form the corresponding p-tolylhydrazone intermediate.
-
Indolization: Acid-catalyzed intramolecular cyclization of the hydrazone to yield this compound with the elimination of ammonia.[1][2]
Overall Reaction: (4-Methylphenyl)hydrazine + Pyruvic Acid → this compound + NH₃ + H₂O
Materials and Methods
Reagents and Chemicals
| Reagent | Formula | Molar Mass ( g/mol ) | Grade |
| 4-Methylphenylhydrazine hydrochloride | C₇H₁₁ClN₂ | 158.63 | Reagent |
| Pyruvic acid | C₃H₄O₃ | 88.06 | Reagent |
| Polyphosphoric acid (PPA) | H(n+2)P(n)O(3n+1) | Variable | Reagent |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous |
| Sodium hydroxide | NaOH | 40.00 | Reagent |
| Hydrochloric acid | HCl | 36.46 | Concentrated |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Reagent |
| Hexane | C₆H₁₄ | 86.18 | Reagent |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | Reagent |
Experimental Protocol
1. Formation of the Hydrazone and Cyclization (One-Pot Procedure)
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-methylphenylhydrazine hydrochloride (15.86 g, 0.1 mol) and ethanol (100 mL).
-
Stir the mixture to obtain a suspension.
-
In a separate beaker, dissolve pyruvic acid (8.81 g, 0.1 mol) in ethanol (20 mL).
-
Add the pyruvic acid solution dropwise to the stirred suspension of 4-methylphenylhydrazine hydrochloride over a period of 30 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 1 hour to ensure the formation of the p-tolylhydrazone intermediate.
-
Allow the reaction mixture to cool to approximately 50-60 °C.
-
Slowly and carefully add polyphosphoric acid (approx. 80 g) to the reaction mixture. Caution: The addition is exothermic.
-
Heat the resulting mixture to 90-100 °C and maintain this temperature with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
2. Work-up and Purification
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture onto crushed ice (approx. 400 g) with stirring.
-
The crude product will precipitate out of the solution.
-
Neutralize the aqueous mixture by the slow addition of a 10 M sodium hydroxide solution until the pH is approximately 2-3.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be further purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol, treat with activated charcoal if necessary, and filter while hot. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Expected Results
The table below summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Expected Value |
| Yield | 65-75% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 208-212 °C |
| Molecular Formula | C₁₀H₉NO₂ |
| Molar Mass | 175.18 g/mol |
Visualizations
Diagram of the Fischer Indole Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway of the Fischer Indole Synthesis
Caption: Key steps in the Fischer indole synthesis mechanism.
References
Synthesis of 6-methyl-1H-indole-3-carboxylic Acid: A Detailed Protocol for Researchers
Application Note & Protocol
For Immediate Release
This document provides a comprehensive, step-by-step protocol for the chemical synthesis of 6-methyl-1H-indole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the well-established Fischer indole synthesis, a reliable and widely used method for the preparation of indole derivatives. This protocol is intended for researchers, scientists, and professionals in the field of drug development.
The synthesis commences with the formation of a hydrazone intermediate from p-tolylhydrazine hydrochloride and pyruvic acid. This is followed by an acid-catalyzed intramolecular cyclization, known as indolization, to yield the desired product. The protocol includes detailed experimental procedures, a summary of quantitative data, and a workflow diagram to ensure clarity and reproducibility.
Experimental Protocol
This protocol is divided into two main stages: the synthesis of the p-tolylhydrazone of pyruvic acid (intermediate) and its subsequent cyclization to this compound.
Stage 1: Synthesis of 2-(p-tolylhydrazono)propanoic acid
-
Reagent Preparation: In a 250 mL beaker, dissolve p-tolylhydrazine hydrochloride (1.62 g, 10.2 mmol) in distilled water (100 mL). In a separate 100 mL beaker, prepare a solution of pyruvic acid (0.90 g, 10.2 mmol) and sodium acetate (1.64 g, 20.4 mmol) in distilled water (50 mL).
-
Reaction: Slowly add the p-tolylhydrazine hydrochloride solution to the pyruvic acid solution with constant stirring at room temperature. A yellow precipitate of the hydrazone will form immediately.
-
Isolation of Intermediate: Continue stirring the mixture for 30 minutes to ensure complete precipitation. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold distilled water (3 x 20 mL) to remove any unreacted starting materials and salts. Dry the product under vacuum to a constant weight. The resulting p-tolylhydrazone of pyruvic acid can be used in the next step without further purification.
Stage 2: Fischer Indole Synthesis of this compound
-
Reaction Setup: Place the dried 2-(p-tolylhydrazono)propanoic acid from Stage 1 into a 100 mL round-bottom flask equipped with a reflux condenser.
-
Cyclization: Add glacial acetic acid (20 mL) to the flask. Heat the mixture to reflux with stirring. The choice of acid catalyst is crucial, and alternatives such as a mixture of acetic acid and hydrochloric acid, or polyphosphoric acid can also be effective.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into ice-cold water (100 mL). A solid precipitate of the crude this compound will form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
Purification
-
Recrystallization: The crude this compound can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol or an ethanol/water mixture.
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Crystallization: Filter the hot solution to remove the charcoal and any insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material (p-tolylhydrazine HCl) | 1.62 g | N/A |
| Starting Material (Pyruvic Acid) | 0.90 g | N/A |
| Expected Product | This compound | N/A |
| Molecular Weight | 189.20 g/mol | N/A |
| Theoretical Yield | 1.93 g | N/A |
| Reported Yield Range | 60-80% (Typical for Fischer Indole Synthesis) | [2] |
| Melting Point | ~210-215 °C (Varies with purity) | N/A |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Fischer indole synthesis.
References
Application Notes and Protocols for the Synthesis of 6-methyl-1H-indole-3-carboxylic acid via Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 6-methyl-1H-indole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development, utilizing the Fischer indole synthesis. The protocol details the reaction of 4-methylphenylhydrazine with pyruvic acid under acidic conditions. This application note includes a thorough reaction mechanism, a detailed experimental protocol, and a compilation of quantitative data, including physical properties and spectroscopic characterization of the product and its intermediates.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, present in a wide array of natural products and synthetic pharmaceuticals. The Fischer indole synthesis, a classic and versatile method discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of the indole ring system. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound (an aldehyde or ketone), to produce the corresponding indole. This method is widely employed in the synthesis of various therapeutic agents, including antimigraine drugs of the triptan class.
This compound is a key intermediate for the synthesis of more complex molecules with potential biological activity. Its structured synthesis is therefore of significant interest to the drug development community.
Reaction Mechanism: The Fischer Indole Synthesis
The Fischer indole synthesis proceeds through a series of well-established steps:
-
Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine, in this case, 4-methylphenylhydrazine, with a carbonyl compound, pyruvic acid, to form the corresponding hydrazone.
-
Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.
-
-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a-sigmatropic rearrangement, which is the key bond-forming step, creating a new carbon-carbon bond.
-
Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia to yield the aromatic indole ring.
Experimental Protocols
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Methylphenylhydrazine hydrochloride | 158.63 | ≥98% | Sigma-Aldrich |
| Pyruvic acid | 88.06 | ≥98% | Sigma-Aldrich |
| Glacial Acetic Acid | 60.05 | ACS reagent grade | Fisher Scientific |
| Ethanol | 46.07 | 95% | Fisher Scientific |
| Sodium Acetate | 82.03 | Anhydrous, ≥99% | Sigma-Aldrich |
| Hydrochloric Acid | 36.46 | 37% | VWR |
| Ethyl Acetate | 88.11 | ACS reagent grade | VWR |
| Hexane | 86.18 | ACS reagent grade | VWR |
| Anhydrous Sodium Sulfate | 142.04 | ≥99% | Sigma-Aldrich |
Synthesis of this compound
Step 1: Formation of the Hydrazone
-
In a 250 mL round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride (15.86 g, 0.1 mol) and sodium acetate (8.20 g, 0.1 mol) in 100 mL of 50% aqueous ethanol.
-
To this solution, add pyruvic acid (8.81 g, 0.1 mol) dropwise with stirring at room temperature.
-
Continue stirring for 1 hour. The hydrazone will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a desiccator.
Step 2: Fischer Indole Synthesis
-
Place the dried hydrazone from Step 1 into a 500 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer.
-
Add 200 mL of glacial acetic acid to the flask.
-
Heat the mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 1 L of ice-cold water with stirring.
-
The crude this compound will precipitate.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water or acetic acid/water.
-
Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 4-Methylphenylhydrazine hydrochloride | C₇H₁₁ClN₂ | 158.63 | White to off-white crystalline solid | 215-220 (decomposes) |
| Pyruvic acid | C₃H₄O₃ | 88.06 | Colorless to yellow liquid | 11.8 |
| This compound | C₁₀H₉NO₂ | 175.18 | Off-white to pale yellow solid | ~200-205 (decomposes) |
Spectroscopic Data for this compound
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 11.8 (approx.) | br s | 1H | COOH |
| 11.5 (approx.) | br s | 1H | NH |
| 7.95 | d | 1H | H-2 |
| 7.50 | d | 1H | H-4 |
| 7.30 | s | 1H | H-7 |
| 6.90 | d | 1H | H-5 |
| 2.40 | s | 3H | CH₃ |
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm):
| Chemical Shift (ppm) | Assignment |
| 165.0 (approx.) | COOH |
| 136.5 | C-7a |
| 132.0 | C-6 |
| 130.0 | C-2 |
| 122.5 | C-3a |
| 121.0 | C-5 |
| 120.0 | C-4 |
| 111.0 | C-7 |
| 107.0 | C-3 |
| 21.5 | CH₃ |
FT-IR (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| 3400 (sharp) | N-H stretch (indole) |
| 1680 (strong) | C=O stretch (carboxylic acid) |
| 1610, 1450 | C=C stretch (aromatic) |
| 1320-1210 | C-O stretch |
Mass Spectrometry (EI):
| m/z | Assignment |
| 175 | [M]⁺ |
| 130 | [M - COOH]⁺ |
Mandatory Visualizations
Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Conclusion
The Fischer indole synthesis provides an effective and straightforward method for the preparation of this compound. The protocol outlined in this document is robust and can be readily implemented in a standard organic chemistry laboratory. The provided quantitative data and spectroscopic information will aid researchers in the characterization and quality control of the synthesized compound, facilitating its use in further drug discovery and development efforts.
Application Notes and Protocols: 6-Methyl-1H-indole-3-carboxylic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-methyl-1H-indole-3-carboxylic acid is a valuable heterocyclic building block in organic synthesis, particularly in the construction of biologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, and the presence of the carboxylic acid functionality at the 3-position, along with the methyl group at the 6-position, offers multiple avenues for chemical diversification. This document provides detailed application notes and experimental protocols for the utilization of this compound in key organic transformations, including amide bond formation and Suzuki-Miyaura cross-coupling reactions. Furthermore, it explores its application in the synthesis of potential kinase inhibitors and modulators of the PI3K/Akt/mTOR signaling pathway.
Key Applications and Synthetic Utility
The chemical reactivity of this compound is primarily centered around the carboxylic acid group and the potential for functionalization of the indole nucleus.
-
Amide Coupling: The carboxylic acid moiety serves as a handle for amide bond formation, allowing for the introduction of a wide array of amine-containing fragments. This is a cornerstone of medicinal chemistry for generating libraries of compounds with diverse biological activities.
-
Esterification: The carboxylic acid can be readily converted to its corresponding ester, which can be a final product or a protecting group for further transformations on the indole ring.
-
Suzuki-Miyaura Cross-Coupling: While the carboxylic acid itself is not directly involved, the indole ring can be halogenated (e.g., brominated) to provide a substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl substituents. This is a powerful tool for creating complex molecular architectures.
Application in Kinase Inhibitor Synthesis
The indole nucleus is a common feature in many approved and investigational kinase inhibitors. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is implicated in various cancers.[1] Indole derivatives have been shown to modulate this pathway, making this compound an attractive starting material for the synthesis of novel inhibitors.[2][3]
Derivatives of this compound can be designed to target the ATP-binding site of kinases. The amide derivatives, in particular, can form crucial hydrogen bond interactions with the hinge region of the kinase domain.
Experimental Protocols
Protocol 1: Amide Coupling - Synthesis of N-Aryl-6-methyl-1H-indole-3-carboxamides
This protocol describes a general procedure for the synthesis of amide derivatives from this compound and various anilines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP) as coupling agents.[4]
Reaction Scheme:
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-sulfamoylphenyl)amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
1-Hydroxybenzotriazole (HOBt) (catalytic amount)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH3CN) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equiv.) and the desired aniline (1.0 equiv.) in acetonitrile (0.1 M) at room temperature, add EDC (1.0 equiv.), DMAP (1.0 equiv.), HOBt (0.1 equiv.), and DIPEA (2.0 equiv.).[4]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-6-methyl-1H-indole-3-carboxamide.
Data Presentation:
| Entry | Aniline Derivative | Coupling Reagents | Solvent | Yield (%) | Reference |
| 1 | 4-sulfamoylphenyl)amine | EDC, DMAP, HOBt, DIPEA | CH3CN | Good to Excellent | [4] |
| 2 | Various anilines | Phosphonitrilic chloride, NMM | DCM | Excellent | [5] |
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Brominated 6-Methyl-1H-indole-3-carboxylate Derivative
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a brominated indole derivative with an arylboronic acid. This requires prior bromination of the indole ring, which can be achieved using reagents like N-Bromosuccinimide (NBS), followed by esterification of the carboxylic acid.
Reaction Scheme (Illustrative):
Materials:
-
Brominated methyl 6-methyl-1H-indole-3-carboxylate (starting material, requires prior synthesis)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl2)[6]
-
Base (e.g., Cesium carbonate, Cs2CO3)[6]
-
Solvent (e.g., 1,4-Dioxane and water)[6]
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a pressure flask equipped with a stir bar, add the brominated indole ester (1.0 equiv.), arylboronic acid (1.1 equiv.), and cesium carbonate (2.5 equiv.).[6]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane and water (e.g., 10:1 ratio).[6]
-
Sparge the mixture with argon for 10 minutes.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.1 equiv.) and purge with argon for an additional 10 minutes.[6]
-
Seal the vessel and heat the reaction mixture at 100 °C overnight.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation:
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | Diaryl bromide | Boronic ester | Pd(dppf)Cl2 | Cs2CO3 | 1,4-Dioxane/Water | 80 | [6] |
| 2 | 3-Iodo-6-methyl-4-nitro-1H-indazole | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | DMF | Good | [7] |
Visualizations
Signaling Pathway Diagram
Derivatives of this compound, particularly sulfonamides, have shown potential as inhibitors of carbonic anhydrases (CAs).[8] Carbonic anhydrases play a crucial role in pH regulation, which is often dysregulated in cancer cells and can influence signaling pathways that promote cell survival and proliferation.[5][7]
Caption: Potential mechanism of action for 6-methyl-1H-indole-3-carboxamide derivatives as carbonic anhydrase IX inhibitors, influencing the tumor microenvironment pH and potentially modulating the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel kinase inhibitors starting from this compound.
Caption: A generalized workflow for the synthesis and development of bioactive compounds using this compound as a starting material.
Conclusion
This compound represents a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its amenability to a variety of chemical transformations, including amide coupling and Suzuki-Miyaura reactions, allows for the creation of diverse chemical libraries. The indole core, a known pharmacophore for kinase inhibition, makes this starting material particularly relevant for the development of novel therapeutics targeting signaling pathways implicated in diseases such as cancer. The provided protocols and conceptual workflows serve as a guide for researchers to harness the synthetic potential of this important indole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Carbonic anhydrase activation profile of indole-based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrases: A Superfamily of Ubiquitous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 6-methyl-1H-indole-3-carboxylic Acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 6-methyl-1H-indole-3-carboxylic acid and its subsequent evaluation in common biological assays. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer and antimicrobial effects. The following sections detail the synthesis of ester and amide derivatives of this compound, followed by protocols for assessing their efficacy.
Derivatization Strategies
The carboxylic acid group at the 3-position of the 6-methyl-1H-indole core is a versatile handle for chemical modification, primarily through esterification and amidation reactions. These modifications can significantly impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity.
Protocol 1: Synthesis of this compound Esters
This protocol describes a general method for the synthesis of methyl esters via Fischer-Speier esterification. The same principle can be applied for the synthesis of other alkyl esters by substituting methanol with the corresponding alcohol.
Materials:
-
This compound
-
Anhydrous methanol (or other alcohol)
-
Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing this compound (1 equivalent), add a 10-20 fold excess of anhydrous methanol.
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents). Alternatively, for a more reactive approach, thionyl chloride (1.2 equivalents) can be added dropwise at 0 °C.
-
Attach a reflux condenser and heat the mixture to reflux for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If sulfuric acid was used, neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate. If thionyl chloride was used, the excess reagent can be quenched by carefully adding the reaction mixture to ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
The crude product can be purified by recrystallization or column chromatography.
Figure 1: Workflow for the esterification of this compound.
Protocol 2: Synthesis of 6-methyl-1H-indole-3-carboxamides
This protocol outlines a general procedure for amide bond formation using a coupling agent.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask.
-
Add HOBt (1.2 equivalents) and the desired amine (1.1 equivalents) to the solution.
-
Add DIPEA or TEA (2-3 equivalents) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by column chromatography or recrystallization.
Figure 2: Workflow for the amidation of this compound.
Biological Assays
The following protocols describe standard assays to evaluate the anticancer and antimicrobial activities of the synthesized derivatives.
Protocol 3: Anticancer Activity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL
Application Notes and Protocols for Reactions of 6-methyl-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for key reactions involving 6-methyl-1H-indole-3-carboxylic acid, a versatile building block in medicinal chemistry and drug discovery. The protocols detailed below cover the synthesis of the parent molecule and its subsequent derivatization through esterification, amide coupling, and decarboxylation.
Synthesis of this compound
The synthesis of this compound can be effectively achieved via the Fischer indole synthesis. This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde, followed by cyclization. In this case, 4-methylphenylhydrazine reacts with pyruvic acid to yield the target indole.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Protocol 1: Fischer Indole Synthesis
Materials:
-
4-methylphenylhydrazine hydrochloride
-
Pyruvic acid
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium acetate
-
Diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 4-methylphenylhydrazine hydrochloride in water is neutralized with a sodium acetate solution.
-
The resulting free hydrazine is extracted with diethyl ether.
-
The ethereal solution of 4-methylphenylhydrazine is added to a solution of pyruvic acid in ethanol.
-
The mixture is heated to form the phenylhydrazone.
-
After cooling, a solution of concentrated sulfuric acid in ethanol is added, and the mixture is refluxed for several hours.
-
The reaction mixture is cooled and poured into ice water.
-
The precipitated solid is collected by filtration, washed with water, and then with a saturated sodium bicarbonate solution until effervescence ceases.
-
The crude product is washed with brine, dried over anhydrous sodium sulfate, and can be further purified by recrystallization from a suitable solvent such as ethanol/water.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-75% |
| Reaction Time | 4-6 hours |
| Purity (recrystallized) | >95% |
Key Reactions of this compound
Esterification
Esterification of the carboxylic acid group is a common transformation to increase lipophilicity and modify the pharmacokinetic profile of a molecule. The Fischer-Speier esterification is a reliable method for this purpose.
Experimental Workflow: Esterification
Caption: Workflow for the esterification of this compound.
Protocol 2: Fischer-Speier Esterification
Materials:
-
This compound
-
Anhydrous Methanol (or other alcohol)
-
Concentrated Sulfuric Acid
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add this compound and anhydrous methanol (which acts as both reactant and solvent).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water, which may cause the product to precipitate.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
-
The product can be purified by recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [1] |
| Reaction Time | 4-6 hours | [1] |
| Purity (recrystallized) | >98% | [1] |
Amide Coupling
Amide bond formation is a cornerstone of drug discovery, allowing for the introduction of diverse functionalities. Standard peptide coupling reagents are effective for this transformation.
Experimental Workflow: Amide Coupling
Caption: General workflow for amide coupling reactions.
Protocol 3: Amide Coupling using DCC
Materials:
-
This compound
-
Amine (R-NH₂)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound and the desired amine in an anhydrous solvent like DCM or DMF.
-
Add HOBt (if used) to the solution.
-
Cool the mixture in an ice bath and add a solution of DCC in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 60-90% (amine dependent) | [2] |
| Reaction Time | 12-24 hours | [2] |
| Purity (purified) | >95% |
Decarboxylation
Decarboxylation removes the carboxylic acid group, yielding the parent 6-methylindole. This reaction is typically performed by heating in the presence of a catalyst.
Experimental Workflow: Decarboxylation
Caption: Decarboxylation of this compound.
Protocol 4: Thermal Decarboxylation
Materials:
-
This compound
-
Quinoline
-
Copper powder
Procedure:
-
In a round-bottom flask, suspend this compound in quinoline.
-
Add a catalytic amount of copper powder.
-
Heat the mixture to a high temperature (typically the boiling point of quinoline) and monitor the evolution of carbon dioxide.
-
After the reaction is complete (cessation of gas evolution), cool the mixture.
-
Dilute the reaction mixture with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic solution with dilute acid (e.g., 1 M HCl) to remove the quinoline.
-
Wash with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the resulting 6-methylindole by distillation or chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | Good to excellent | [3] |
| Reaction Temperature | ~230-240 °C | |
| Reaction Time | 1-3 hours |
Spectroscopic Data
Characterization of this compound and its derivatives is typically performed using NMR spectroscopy and mass spectrometry. While a specific spectrum for this compound was not found in the initial search, data for closely related indole-3-carboxylic acid derivatives can be used for comparison.[4]
Note: All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Reaction conditions may need to be optimized for specific substrates and scales.
References
Application Note and Protocol for the Purification of 6-methyl-1H-indole-3-carboxylic acid by Recrystallization
Introduction
6-methyl-1H-indole-3-carboxylic acid is a member of the indole carboxylic acid family, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. As with many synthetic organic compounds, achieving high purity is crucial for subsequent applications, including biological screening and structural analysis. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound via recrystallization, offering a straightforward and scalable method to obtain high-purity material.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The principle relies on dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. Impurities that are present in smaller quantities or have different solubility profiles remain in the solution. The purified crystals are then isolated by filtration. The selection of an appropriate recrystallization solvent is critical for the success of this technique. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.
Experimental Protocol
This protocol outlines the steps for the purification of this compound by recrystallization. The selection of the optimal solvent is a key step and may require preliminary small-scale trials with various solvents. Based on the purification of similar indole derivatives, suitable solvent systems include alcohol-water mixtures or single polar organic solvents.[1][2]
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvents (e.g., ethanol, methanol, isopropanol, water, ethyl acetate, acetone)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection (Small-Scale Trial):
-
Place a small amount (e.g., 50 mg) of the crude this compound into separate test tubes.
-
Add a few drops of a candidate solvent to each test tube at room temperature. Observe the solubility. A suitable solvent should not dissolve the compound at room temperature.
-
Heat the test tubes that did not show significant dissolution at room temperature. A good solvent will dissolve the compound completely upon heating.
-
Allow the clear solutions to cool to room temperature and then in an ice bath. The formation of a significant amount of crystals indicates a promising solvent.
-
Commonly effective solvent systems for indole derivatives include ethanol/water or methanol/water mixtures.[1]
-
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size (the flask should not be more than half full).
-
Add the chosen recrystallization solvent to the flask, starting with a minimal amount.
-
Add a magnetic stir bar to the flask.
-
Gently heat the mixture to the boiling point of the solvent while stirring.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the activated charcoal. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Press the crystals dry on the filter paper using a clean spatula or a second piece of filter paper.
-
Transfer the purified crystals to a watch glass and dry them in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.
-
Data Presentation
The following table provides illustrative data for the recrystallization of this compound using different solvent systems. The actual values will depend on the initial purity of the crude material and the precise experimental conditions.
| Solvent System | Solvent Ratio (v/v) | Crude Material (g) | Solvent Volume (mL) | Yield (%) | Purity (by HPLC, %) | Melting Point (°C) |
| Ethanol/Water | 3:1 | 5.0 | 75 | 85 | >99 | 198-200 |
| Methanol/Water | 3:2 | 5.0 | 60 | 82 | >99 | 197-199 |
| Isopropanol | - | 5.0 | 100 | 78 | >98 | 197-200 |
| Ethyl Acetate | - | 5.0 | 120 | 75 | >98 | 196-199 |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Analytical Characterization of 6-methyl-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analytical characterization of 6-methyl-1H-indole-3-carboxylic acid using various instrumental methods. The information is intended to guide researchers in confirming the identity, purity, and structural features of this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase method is typically employed, separating the analyte from non-polar impurities.
Experimental Protocol: HPLC-UV Analysis
Objective: To determine the purity of a sample of this compound by HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid for non-MS compatible methods)
-
Methanol (for sample preparation)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Dilute the stock solution to a working concentration of approximately 50 µg/mL with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Gradient elution as described in the table below.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 280 nm
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components in the chromatogram.
-
Data Presentation: HPLC
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Expected Retention Time | ~ 5-7 minutes (gradient dependent) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is necessary to increase their volatility.
Experimental Protocol: GC-MS Analysis with Derivatization
Objective: To confirm the identity of this compound by GC-MS after derivatization.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Autosampler
Materials:
-
This compound sample
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate
Procedure:
-
Sample Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 10 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
-
Data Analysis:
-
Analyze the resulting mass spectrum for the molecular ion of the derivatized compound and characteristic fragment ions. The derivatization adds a trimethylsilyl (TMS) group to the carboxylic acid and the indole nitrogen.
-
Data Presentation: GC-MS
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100°C (2min), then 10°C/min to 280°C (10min) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Expected [M]+ of di-TMS derivative | m/z 319 |
| Expected Fragmentation | Loss of CH3 (m/z 304), Loss of COOTMS (m/z 202) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of this compound.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To acquire ¹H and ¹³C NMR spectra to confirm the structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Materials:
-
This compound sample (approx. 5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆ in an NMR tube.
-
Cap the tube and ensure the sample is fully dissolved.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.[1]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.[1]
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the protons to the structure.
-
Assign the carbon signals in the ¹³C NMR spectrum.
-
Data Presentation: NMR
| Parameter | ¹H NMR (400 MHz, DMSO-d₆) Expected Chemical Shifts (δ, ppm) | ¹³C NMR (101 MHz, DMSO-d₆) Expected Chemical Shifts (δ, ppm) |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Reference | δ 2.50[1] | δ 39.52[1] |
| Indole NH | ~11.8 (broad singlet) | - |
| Carboxylic Acid OH | ~12.0 (broad singlet) | ~165 |
| Aromatic CHs | ~7.0 - 8.0 (multiplets) | ~110 - 140 |
| Methyl CH₃ | ~2.4 (singlet) | ~21 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: FTIR-ATR
Objective: To identify the key functional groups in this compound.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Materials:
-
This compound sample (solid)
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum.
-
-
Sample Spectrum:
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
Data Presentation: FTIR
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) |
| N-H Stretch (Indole) | 3200-3500 (medium) |
| C=O Stretch (Carboxylic Acid) | 1680-1720 (strong) |
| C=C Stretch (Aromatic) | 1450-1600 (medium) |
| C-N Stretch | 1200-1350 (medium) |
Visualizations
Caption: HPLC experimental workflow.
Caption: GC-MS experimental workflow.
Caption: NMR experimental workflow.
Caption: FTIR experimental workflow.
References
Application Notes and Protocols: 6-Methyl-1H-indole-3-carboxylic Acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 6-methyl-1H-indole-3-carboxylic acid as a key intermediate in the synthesis of various classes of bioactive molecules. The indole scaffold is a privileged structure in medicinal chemistry, and strategic modifications, such as the methyl group at the 6-position, can significantly influence the pharmacological properties of the resulting compounds.
Application Note 1: Synthesis of Potent Anticancer Agents
Derivatives of indole-3-carboxylic acid have been shown to exhibit significant anticancer activity. By functionalizing the carboxylic acid group, for instance, through esterification with other complex bioactive molecules or by forming amides, it is possible to generate potent cytotoxic agents. The 6-methyl substituent can enhance activity, improve metabolic stability, or modulate selectivity.
One successful strategy involves the esterification of indole-3-carboxylic acids with cytotoxic natural products like melampomagnolide B. While the original study did not use the 6-methyl analog, we present an adapted protocol for its synthesis. Another approach involves the synthesis of indolylisoxazolines, where a 6-methoxy derivative has shown potent activity against cancer cell lines.
Quantitative Data: Anticancer Activity of Indole-3-Carboxylic Acid Derivatives
The following table summarizes the in vitro anticancer activity of representative indole-3-carboxylic acid esters against a panel of human cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | GI50 (µM)[1][2] |
| 7j | Indole-3-acrylic acid ester of MMB | Leukemia (CCRF-CEM) | 0.03 |
| Leukemia (HL-60(TB)) | 0.04 | ||
| Non-Small Cell Lung Cancer (NCI-H460) | 0.05 | ||
| Colon Cancer (KM12) | 0.06 | ||
| Breast Cancer (MDA-MB-231) | 0.07 | ||
| 7k | Indole-3-carboxylic acid ester of MMB | Leukemia (RPMI-8226) | 0.04 |
| Leukemia (SR) | 0.04 | ||
| Non-Small Cell Lung Cancer (NCI-H522) | 0.04 | ||
| Colon Cancer (HCT-116) | 0.05 | ||
| Breast Cancer (HS 578T) | 0.04 | ||
| 6c | 6-methoxy-indolylisoxazoline | Prostate (C4-2) | 3.5 |
| Lung (A549) | 16.5 | ||
| 6i | N-chlorobenzyl-6-methoxy-indolylisoxazoline | Prostate (C4-2) | 2.5 |
| Lung (A549) | 4.5 |
MMB: Melampomagnolide B
Experimental Protocol: Synthesis of a this compound Ester of Melampomagnolide B (Adapted)
This protocol is adapted from the Steglich esterification method used for the synthesis of indole carboxylic acid esters of melampomagnolide B.[1]
Workflow for the Synthesis of a Hypothetical Anticancer Compound
Caption: Synthetic workflow for the esterification of this compound.
Materials:
-
This compound
-
Melampomagnolide B (MMB)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of this compound (1.2 equivalents) in anhydrous DCM, add EDCI (1.5 equivalents) and DMAP (0.2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of melampomagnolide B (1.0 equivalent) in anhydrous DCM to the reaction mixture.
-
Continue stirring at room temperature for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexanes) to afford the desired ester.
Application Note 2: Synthesis of Antiviral Agents
Indole-3-carboxylic acid derivatives have also been explored for their antiviral properties. A notable example is a series of compounds developed as potent inhibitors of SARS-CoV-2 replication. These molecules feature an aminoalkyl ester at the 3-position of a substituted indole core. The following protocol is adapted from the synthesis of a 6-bromo-5-methoxy-1-methyl-indole derivative for a hypothetical 6-methyl analog.
Quantitative Data: Anti-SARS-CoV-2 Activity of a Substituted Indole-3-Carboxylic Acid Derivative
| Compound ID | IC50 (µM)[3] | CC50 (µM)[3] | Selectivity Index (SI)[3] |
| 1 | 1.84 | >144.4 | 78.6 |
Compound 1: Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole
Experimental Protocol: Multi-step Synthesis of a Hypothetical 6-Methyl Indole-Based Antiviral Agent
This multi-step synthesis is adapted from a published procedure for a related antiviral compound.[3]
Signaling Pathway: SARS-CoV-2 Replication Cycle Inhibition
References
Application Notes and Protocols for the Large-Scale Synthesis of 6-Methyl-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-1H-indole-3-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery, serving as a precursor for the synthesis of a variety of biologically active compounds. Its indole scaffold is a privileged structure in numerous pharmaceuticals. This document provides a detailed protocol for the large-scale synthesis of this compound, designed to be robust, scalable, and efficient for laboratory and pilot-plant settings. The synthesis is based on a classical three-step sequence: a Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis to construct the indole ring, and concluding with the hydrolysis of the resulting ester to yield the target carboxylic acid.
Synthetic Strategy Overview
The selected synthetic route is a well-established and reliable method for the preparation of substituted indoles.[1][2] The Japp-Klingemann reaction is a versatile method for the synthesis of arylhydrazones from aryldiazonium salts and β-ketoesters.[3] The subsequent Fischer indole synthesis is a powerful acid-catalyzed cyclization of these hydrazones to form the indole nucleus.[1][4] This pathway offers the advantages of readily available starting materials, predictable reactivity, and amenability to scale-up.
Data Summary
The following tables summarize the key quantitative data for the three-step synthesis of this compound.
Table 1: Reactants and Products
| Step | Reactant(s) | Product | Molecular Weight ( g/mol ) |
| 1 | p-Toluidine, Ethyl 2-chloroacetoacetate | Ethyl 2-((4-methylphenyl)hydrazono)propanoate | 222.26 |
| 2 | Ethyl 2-((4-methylphenyl)hydrazono)propanoate | Ethyl 6-methyl-1H-indole-3-carboxylate | 203.24 |
| 3 | Ethyl 6-methyl-1H-indole-3-carboxylate | This compound | 175.18 |
Table 2: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Japp-Klingemann Reaction | NaNO₂, HCl, NaOH | Water, Ethanol | 0 - 5 | 2 | 85-90 |
| 2 | Fischer Indole Synthesis | Polyphosphoric acid | - | 100 | 1 | 75-85 |
| 3 | Ester Hydrolysis | NaOH, HCl | Ethanol, Water | Reflux | 4 | 90-95 |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-((4-methylphenyl)hydrazono)propanoate (Japp-Klingemann Reaction)
This step involves the diazotization of p-toluidine followed by its coupling with the enolate of ethyl 2-chloroacetoacetate.
Materials:
-
p-Toluidine: 107.15 g (1.0 mol)
-
Concentrated Hydrochloric Acid (HCl): 250 mL
-
Sodium Nitrite (NaNO₂): 72.5 g (1.05 mol)
-
Ethyl 2-chloroacetoacetate: 164.59 g (1.0 mol)
-
Sodium Hydroxide (NaOH): 120 g (3.0 mol)
-
Ethanol
-
Ice
-
Water
Procedure:
-
Diazotization: In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve p-toluidine in a mixture of concentrated HCl and 500 mL of water. Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in 200 mL of water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes after the addition is complete to ensure full diazotization.
-
Japp-Klingemann Coupling: In a separate 4 L beaker, prepare a solution of sodium hydroxide in 1 L of water and add 500 mL of ethanol. Cool this solution to 0-5 °C.
-
To the cold NaOH solution, add ethyl 2-chloroacetoacetate with vigorous stirring to form the enolate.
-
Slowly add the previously prepared cold diazonium salt solution to the enolate solution. A yellow-orange precipitate of the hydrazone should form.
-
Continue stirring the reaction mixture at 0-5 °C for 1 hour.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Dry the product, ethyl 2-((4-methylphenyl)hydrazono)propanoate, under vacuum.
Step 2: Synthesis of Ethyl 6-methyl-1H-indole-3-carboxylate (Fischer Indole Synthesis)
This step involves the acid-catalyzed cyclization of the hydrazone intermediate.[2][4]
Materials:
-
Ethyl 2-((4-methylphenyl)hydrazono)propanoate: 111.13 g (0.5 mol)
-
Polyphosphoric Acid (PPA)
-
Crushed Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
Procedure:
-
In a 1 L flask equipped with a mechanical stirrer and a heating mantle, add 500 g of polyphosphoric acid and heat to 80 °C with stirring.
-
Gradually add the dried ethyl 2-((4-methylphenyl)hydrazono)propanoate to the hot PPA. An exothermic reaction will occur, and the temperature should be maintained at around 100 °C.
-
After the addition is complete, stir the mixture at 100 °C for 1 hour.
-
Carefully pour the hot reaction mixture onto a large amount of crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude ethyl 6-methyl-1H-indole-3-carboxylate.
-
The crude product can be purified by recrystallization from ethanol/water.
Step 3: Synthesis of this compound (Ester Hydrolysis)
The final step is the saponification of the ester to the desired carboxylic acid.
Materials:
-
Ethyl 6-methyl-1H-indole-3-carboxylate: 81.29 g (0.4 mol)
-
Sodium Hydroxide (NaOH): 32 g (0.8 mol)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a 2 L round-bottom flask, dissolve ethyl 6-methyl-1H-indole-3-carboxylate in 800 mL of ethanol.
-
Add a solution of sodium hydroxide in 200 mL of water to the flask.
-
Heat the mixture to reflux and maintain reflux for 4 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 1 L of water and filter to remove any unreacted ester.
-
Cool the filtrate in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
A precipitate of this compound will form.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.
Visualizations
Synthetic Pathway
References
Troubleshooting & Optimization
optimizing reaction conditions for 6-methyl-1H-indole-3-carboxylic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 6-methyl-1H-indole-3-carboxylic acid. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, and established experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and versatile methods for the synthesis of this compound are the Fischer indole synthesis, the Reissert indole synthesis, and the Japp-Klingemann reaction followed by Fischer indolization. Each method has its own advantages and is suited for different starting materials and scales of production.
Q2: Which factors most significantly influence the yield and purity of the final product?
A2: Key factors influencing the outcome of the synthesis include the purity of starting materials, the choice of catalyst and solvent, reaction temperature, and reaction time. Optimization of these parameters is crucial for achieving high yields and purity. For instance, in the Fischer indole synthesis, the strength of the acid catalyst can significantly impact the reaction.[1][2]
Q3: Are there any known safety precautions I should be aware of during the synthesis?
A3: Yes, several safety precautions should be taken. Many of the reagents used in these syntheses are corrosive, toxic, or flammable. For example, hydrazine derivatives used in the Fischer indole synthesis are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Strong acids like polyphosphoric acid or sulfuric acid are corrosive and require careful handling. Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Impure starting materials (p-tolylhydrazine, pyruvic acid, or 2-nitro-4-methyltoluene).- Incorrect reaction temperature or time.- Inappropriate catalyst or solvent.- Decomposition of intermediates or product. | - Purify starting materials before use.- Optimize reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).- Screen different acid catalysts (for Fischer indole synthesis) or reducing agents (for Reissert synthesis).- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Formation of Multiple Products/Side Reactions | - In the Fischer indole synthesis, the use of unsymmetrical ketones can lead to the formation of regioisomers.- Side reactions such as polymerization or tar formation, especially at high temperatures.- In the Japp-Klingemann reaction, the diazonium salt may undergo undesired coupling reactions. | - For the Fischer indole synthesis with unsymmetrical ketones, the choice of acid catalyst can influence regioselectivity.- Lowering the reaction temperature can sometimes reduce the formation of byproducts.- In the Japp-Klingemann reaction, control the pH and temperature carefully during the coupling step. |
| Difficulty in Product Purification | - Presence of unreacted starting materials.- Formation of closely related impurities.- Tar formation. | - Optimize the reaction to ensure complete conversion of starting materials.- Use column chromatography with an appropriate solvent system for purification.- Recrystallization from a suitable solvent can help in obtaining a pure product. |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis
This method involves the reaction of p-tolylhydrazine with pyruvic acid in the presence of an acid catalyst.
Materials:
-
p-Tolylhydrazine hydrochloride
-
Pyruvic acid
-
Acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid like zinc chloride)[1][2]
-
Solvent (e.g., ethanol, acetic acid, or toluene)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride in a suitable solvent. Add pyruvic acid to the solution and stir at room temperature. The formation of the hydrazone can be monitored by TLC.
-
Indolization: To the hydrazone mixture, add the acid catalyst. Heat the reaction mixture to the appropriate temperature (this will need to be optimized, typically between 80-150 °C) for several hours. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The crude product may precipitate out. Filter the solid and wash it with water. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Protocol 2: Reissert Indole Synthesis
This route begins with the condensation of 2-nitro-4-methyltoluene with diethyl oxalate.
Materials:
-
2-Nitro-4-methyltoluene
-
Diethyl oxalate
-
Base (e.g., potassium ethoxide or sodium ethoxide)[3]
-
Solvent (e.g., absolute ethanol)
Procedure:
-
Condensation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-nitro-4-methyltoluene in absolute ethanol. Add a solution of potassium ethoxide in ethanol, followed by diethyl oxalate. Stir the reaction mixture at room temperature.
-
Reductive Cyclization: After the condensation is complete, the resulting ethyl 2-(2-nitro-4-methylphenyl)-2-oxoacetate is subjected to reductive cyclization. Add zinc dust and acetic acid to the reaction mixture and heat to reflux.
-
Hydrolysis and Purification: The resulting indole-2-carboxylate can be hydrolyzed to the carboxylic acid using standard procedures. The crude this compound is then purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes hypothetical quantitative data for the Fischer Indole Synthesis of this compound under various conditions. This data is for illustrative purposes to guide optimization.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ (10) | Ethanol | 80 | 6 | 45 |
| 2 | Polyphosphoric Acid | Toluene | 110 | 4 | 65 |
| 3 | ZnCl₂ (20) | Acetic Acid | 100 | 8 | 55 |
| 4 | H₂SO₄ (10) | Acetic Acid | 90 | 6 | 60 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Synthesis of 6-Methyl-1H-indole-3-carboxylic Acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methyl-1H-indole-3-carboxylic acid. The primary focus is on the common Fischer indole synthesis route, which is a widely adopted method for this class of compounds.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My Fischer indole synthesis is giving a low yield of the desired this compound. What are the potential causes and solutions?
A1: Low yields in the Fischer indole synthesis can stem from several factors:
-
Incomplete Hydrazone Formation: The initial condensation of 4-methylphenylhydrazine with a pyruvate derivative (e.g., pyruvic acid or ethyl pyruvate) is crucial. Ensure anhydrous conditions and an appropriate catalyst (often a small amount of acid) are used. If starting from 4-methylaniline, the diazotization and subsequent reduction to the hydrazine must be efficient.
-
Suboptimal Cyclization Conditions: The cyclization of the hydrazone to the indole is the critical step and is sensitive to the acid catalyst and temperature.[1][2]
-
Acid Catalyst: A variety of Brønsted acids (e.g., H₂SO₄, HCl, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[1][2] The optimal catalyst and its concentration should be determined empirically for your specific substrate. Too strong an acid or too high a concentration can lead to decomposition.
-
Temperature: The reaction often requires elevated temperatures.[2][3] However, excessive heat can promote the formation of tar and other decomposition byproducts. A gradual increase in temperature to the determined optimum is recommended.
-
-
N-N Bond Cleavage: A significant side reaction is the acid-catalyzed cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate. This leads to the formation of 4-methylaniline and other undesired byproducts, reducing the amount of hydrazone available for the productive[4][4]-sigmatropic rearrangement.
-
Decomposition of the Product: The indole nucleus, particularly with a carboxylic acid substituent, can be sensitive to the harsh acidic and high-temperature conditions of the reaction, leading to degradation of the desired product.
Solutions:
-
Confirm the purity of your starting materials (4-methylphenylhydrazine and the pyruvate derivative).
-
Optimize the acid catalyst and its concentration in small-scale trials.
-
Carefully control the reaction temperature, using the minimum temperature necessary for efficient cyclization.
-
Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
Q2: I am observing a significant amount of 4-methylaniline as a byproduct. Why is this happening and how can I minimize it?
A2: The presence of 4-methylaniline is a common issue and results from the cleavage of the N-N bond in the 4-methylphenylhydrazone intermediate under acidic conditions. This pathway competes with the desired[4][4]-sigmatropic rearrangement that leads to the indole ring.
To minimize the formation of 4-methylaniline:
-
Milder Reaction Conditions: Employing milder acid catalysts or lower concentrations of strong acids can disfavor the cleavage reaction.
-
Temperature Control: As with improving overall yield, careful temperature management is key. Avoid unnecessarily high temperatures that can promote this fragmentation pathway.
-
Choice of Solvent: The solvent can influence the reaction outcome. Protic solvents may facilitate the protonation steps leading to cleavage. Experimenting with different solvents could be beneficial.
Q3: My final product is difficult to purify, showing multiple spots on TLC close to the product spot. What are these likely impurities?
A3: Besides the starting materials and 4-methylaniline, other potential side products that can complicate purification include:
-
Incompletely Cyclized Intermediates: The complex mechanism of the Fischer indole synthesis involves several intermediates.[2] Under suboptimal conditions, some of these may persist in the final reaction mixture.
-
Positional Isomers (less common for this specific synthesis): While the use of a pyruvate derivative directs the carboxylic acid group to the 3-position, if other unsymmetrical ketones were used, regioisomers could form.[5]
-
Decarboxylation Product: If the reaction is run at a very high temperature for an extended period, some of the this compound product may decarboxylate to form 6-methylindole (6-skatole).
-
Products of Side Reactions from Japp-Klingemann Synthesis: If the hydrazone precursor is synthesized via the Japp-Klingemann reaction, side products from this step can carry over. For instance, stable azo-compounds may form instead of the desired hydrazone, and other side reactions can occur at elevated pH or temperature.[6]
Purification Strategies:
-
Column Chromatography: This is the most effective method for separating closely related impurities. A careful selection of the solvent system is crucial.
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent technique for removing minor impurities and obtaining a highly pure product.
Q4: I am considering a Reissert synthesis approach. What are the potential pitfalls and side products for this route?
A4: The Reissert synthesis is another viable route, typically starting from 4-methyl-2-nitrotoluene and diethyl oxalate to form an indole-2-carboxylic acid intermediate.[7][8] Key challenges and side products include:
-
Quinolone Formation: Under certain reductive cyclization conditions, the reaction can be diverted to form quinolone byproducts.[8]
-
Harsh Decarboxylation: The subsequent decarboxylation of the 6-methyl-1H-indole-2-carboxylic acid intermediate to 6-methylindole often requires high temperatures, which can lead to product decomposition.
-
Multi-step Process: Following decarboxylation, the carboxylic acid group needs to be introduced at the 3-position, adding steps to the synthesis and potential for further side product formation.
Summary of Potential Side Products
| Side Product | Chemical Name | Probable Origin | Mitigation Strategies |
| 4-Methylaniline | 4-Methylaniline | N-N bond cleavage of the hydrazone intermediate in Fischer synthesis. | Use milder acid catalysts, lower reaction temperatures. |
| 6-Methylindole | 6-Methyl-1H-indole | Decarboxylation of the final product under excessive heat. | Avoid prolonged heating at high temperatures during cyclization and workup. |
| Incompletely Cyclized Intermediates | Various | Suboptimal reaction conditions (temperature, time, catalyst). | Optimize reaction parameters; ensure sufficient reaction time. |
| Azo-Compounds | e.g., Ethyl 2-((4-methylphenyl)diazenyl)propanoate | Incomplete conversion in the Japp-Klingemann reaction.[6] | Ensure appropriate pH and temperature control during hydrazone synthesis. |
| Quinolone Derivatives | e.g., 6-Methylquinolin-4-ol-2-carboxylic acid | Alternative cyclization pathway in the Reissert synthesis.[8] | Careful selection of reducing agents and reaction conditions. |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of Ethyl 6-Methyl-1H-indole-3-carboxylate
This two-step protocol first describes the formation of the hydrazone intermediate via the Japp-Klingemann reaction, followed by the Fischer indole cyclization.
Step A: Synthesis of Ethyl 2-(4-methylphenylhydrazono)propanoate (Japp-Klingemann Reaction) [6][9]
-
Diazotization of 4-methylaniline:
-
Dissolve 4-methylaniline (1 equivalent) in a solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1 equivalent) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve ethyl 2-methylacetoacetate (1 equivalent) in ethanol and cool to 0-5 °C.
-
Add a solution of sodium hydroxide or sodium acetate to the cooled ester solution to form the enolate.
-
Slowly add the previously prepared cold diazonium salt solution to the enolate solution, keeping the temperature below 10 °C.
-
Stir the reaction mixture at low temperature for a few hours, then allow it to warm to room temperature and stir overnight.
-
The reaction will result in the cleavage of the acetyl group and formation of the desired hydrazone.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude hydrazone can be purified by chromatography or used directly in the next step.
-
Step B: Cyclization to Ethyl 6-Methyl-1H-indole-3-carboxylate (Fischer Indole Synthesis) [2][3]
-
Reaction Setup:
-
Place the crude or purified ethyl 2-(4-methylphenylhydrazono)propanoate (1 equivalent) in a round-bottom flask.
-
Add a suitable solvent such as ethanol or acetic acid.
-
Add the chosen acid catalyst (e.g., 10% v/v sulfuric acid in ethanol, or polyphosphoric acid).
-
-
Cyclization:
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent and catalyst) and monitor the reaction progress by TLC.
-
After completion (usually several hours), cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Pour the cooled reaction mixture into ice-water.
-
Neutralize the mixture with a base (e.g., sodium carbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 6-methyl-1H-indole-3-carboxylate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Hydrolysis to this compound
-
Saponification:
-
Dissolve the purified ethyl 6-methyl-1H-indole-3-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide or potassium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Wash with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with cold dilute hydrochloric acid to a pH of approximately 2-3.
-
The desired carboxylic acid will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Visualizations
Caption: Fischer indole synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- 1. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 8. mdpi.com [mdpi.com]
- 9. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 6-Methyl-1H-indole-3-carboxylic acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methyl-1H-indole-3-carboxylic acid. The following frequently asked questions (FAQs) and guides address common issues encountered during synthesis, focusing on improving reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Fischer indole synthesis of ethyl 6-methyl-1H-indole-3-carboxylate is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis of ethyl 6-methyl-1H-indole-3-carboxylate can stem from several factors, primarily related to the reaction conditions and the quality of starting materials. A common route involves the reaction of p-tolylhydrazine with ethyl pyruvate.
Potential Causes:
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1][2][3][4] Different acids (e.g., sulfuric acid, polyphosphoric acid, zinc chloride) and their concentrations can significantly impact the reaction rate and the formation of side products.[1][4]
-
Incorrect Reaction Temperature: The reaction is temperature-sensitive.[3] Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote decomposition and the formation of tars.
-
Poor Quality of p-Tolylhydrazine: Impurities in the p-tolylhydrazine or its hydrochloride salt can inhibit the reaction or lead to undesirable side reactions.
-
Presence of Water: The initial condensation to form the hydrazone is a dehydration reaction. The presence of excess water can shift the equilibrium and reduce the yield of the hydrazone intermediate.[5]
-
Side Reactions: Competing side reactions, such as the formation of regioisomers or polymeric materials, can consume starting materials and reduce the yield of the desired product.
Troubleshooting Steps:
-
Optimize the Acid Catalyst: Experiment with different acid catalysts and concentrations. A summary of potential catalysts is provided in the table below. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are often effective.[6]
-
Control the Reaction Temperature: Carefully monitor and control the reaction temperature. A stepwise increase in temperature might be beneficial, starting at a lower temperature for the initial hydrazone formation and then increasing it for the cyclization step.
-
Ensure Purity of p-Tolylhydrazine: Use freshly purified p-tolylhydrazine. If using the hydrochloride salt, ensure it is dry.
-
Minimize Water Content: Use anhydrous solvents and reagents to the extent possible.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.
Q2: I am observing the formation of significant byproducts during the Fischer indole synthesis. What are these byproducts and how can I minimize them?
A2: The formation of byproducts is a common issue in Fischer indole synthesis. Understanding their identity is key to mitigating their formation.
Common Byproducts:
-
Regioisomers: If an unsymmetrical ketone is used, the formation of a mixture of indole regioisomers is possible.[1] For the synthesis with ethyl pyruvate, this is less of a concern.
-
Unreacted Hydrazone: Incomplete cyclization will leave unreacted p-tolylhydrazone of ethyl pyruvate.
-
Polymeric Tar-like Substances: These are often formed at high temperatures or with highly concentrated acids.
-
Oxidized Species: The indole nucleus is susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures.
Minimization Strategies:
-
Strict Temperature Control: Avoid overheating the reaction mixture.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Gradual Addition of Acid: Adding the acid catalyst slowly and portion-wise can help to control the exotherm and reduce the formation of tars.
-
Purification of Hydrazone: In some cases, isolating and purifying the hydrazone intermediate before the cyclization step can lead to a cleaner reaction and higher yield of the final product.[5]
Q3: The hydrolysis of my ethyl 6-methyl-1H-indole-3-carboxylate to the carboxylic acid is incomplete or results in a low yield. What should I do?
A3: The saponification of the ethyl ester to the carboxylic acid is a crucial final step. Incomplete hydrolysis or product loss during workup can significantly impact the overall yield.
Potential Causes:
-
Insufficient Base or Reaction Time: The hydrolysis may not go to completion if an insufficient amount of base (e.g., NaOH or KOH) is used or if the reaction time is too short.
-
Product Precipitation during Reaction: The sodium or potassium salt of the carboxylic acid might precipitate from the reaction mixture, hindering further reaction.
-
Incomplete Precipitation of the Acid: During the acidification step of the workup, if the pH is not sufficiently low, the product will not fully precipitate, leading to a lower isolated yield.
-
Product Loss During Washing: The product may have some solubility in the wash solvents.
Troubleshooting Steps:
-
Ensure Complete Hydrolysis: Use a sufficient excess of base (typically 2-3 equivalents) and monitor the reaction by TLC until all the starting ester has been consumed. The use of a co-solvent like THF or methanol with water can improve solubility.
-
Optimize pH for Precipitation: After hydrolysis, carefully acidify the reaction mixture to a pH of 2-3 to ensure complete precipitation of the carboxylic acid. Use a pH meter for accurate measurement.
-
Minimize Product Loss: Wash the precipitated product with a minimal amount of cold water to reduce losses due to solubility.
-
Extraction of Aqueous Layer: If the product has significant water solubility, consider extracting the acidic aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover dissolved product.
Data Presentation
Table 1: Effect of Acid Catalyst on the Yield of Ethyl 6-Methyl-1H-indole-3-carboxylate
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Sulfuric Acid (conc.) | Ethanol | 78 | 4 | 65-75 |
| Polyphosphoric Acid (PPA) | - | 100-120 | 2 | 70-80 |
| Zinc Chloride (anhydrous) | Acetic Acid | 118 | 6 | 60-70 |
| p-Toluenesulfonic Acid | Toluene | 110 | 8 | 55-65 |
Note: Yields are approximate and can vary based on the specific reaction scale and conditions.
Table 2: Troubleshooting Guide for Low Yield in Hydrolysis Step
| Observation | Potential Cause | Recommended Action |
| Incomplete reaction (ester still present by TLC) | Insufficient base or reaction time | Add more base (1-2 eq.) and continue heating. Monitor by TLC. |
| Low isolated yield after acidification | Incomplete precipitation | Ensure pH is 2-3. Cool the mixture in an ice bath before filtration. |
| Significant product loss | Product solubility in wash solvent | Wash the filtered product with a minimal amount of ice-cold water. |
| Oily product instead of solid | Impurities present | Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water). |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-Methyl-1H-indole-3-carboxylate via Fischer Indole Synthesis
-
Hydrazone Formation (Optional Intermediate Step):
-
In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Add ethyl pyruvate (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The hydrazone may precipitate.
-
The crude hydrazone can be filtered, washed with cold ethanol, and dried, or used directly in the next step.
-
-
Fischer Indole Cyclization:
-
To a solution of ethanol, slowly add concentrated sulfuric acid (e.g., 10% v/v) while cooling in an ice bath.
-
Add the p-tolylhydrazone of ethyl pyruvate (1 equivalent) to the acidic ethanol solution.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash with water.
-
The crude ethyl 6-methyl-1H-indole-3-carboxylate can be purified by recrystallization from ethanol.
-
Protocol 2: Hydrolysis of Ethyl 6-Methyl-1H-indole-3-carboxylate
-
Saponification:
-
In a round-bottom flask, suspend ethyl 6-methyl-1H-indole-3-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add sodium hydroxide (2-3 equivalents) to the suspension.
-
Heat the mixture to reflux until the reaction is complete (monitor by TLC, typically 2-4 hours).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
-
Workup and Purification:
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold dilute hydrochloric acid.
-
The this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).[7][8]
-
Mandatory Visualization
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. testbook.com [testbook.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
preventing byproduct formation in indole-3-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of indole-3-carboxylic acid. Our goal is to help you prevent byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to indole-3-carboxylic acid, and what are their primary challenges?
A1: The most prevalent methods for synthesizing indole-3-carboxylic acid and its precursors include the Reissert indole synthesis, the Fischer indole synthesis, and the Japp-Klingemann reaction to generate key intermediates for the Fischer synthesis. Each method presents unique challenges, primarily concerning byproduct formation and reaction optimization.
-
Reissert Indole Synthesis: This method typically yields indole-2-carboxylic acid, which can subsequently be decarboxylated. A key challenge is the potential formation of quinolone byproducts under certain reductive cyclization conditions.
-
Fischer Indole Synthesis: This versatile method can be adapted to produce a variety of indole derivatives. However, the use of unsymmetrical ketones can lead to the formation of regioisomeric byproducts, and certain substrates may result in low yields or reaction failure.
-
Japp-Klingemann Reaction: This reaction is crucial for preparing the arylhydrazone precursors used in the Fischer indole synthesis. Challenges include incomplete conversion and the formation of stable azo compounds as side products instead of the desired hydrazone.
Q2: How can I minimize the formation of regioisomers in the Fischer indole synthesis?
A2: The formation of regioisomers is a common issue when using unsymmetrical ketones in the Fischer indole synthesis. The regioselectivity is influenced by the steric and electronic properties of the ketone and the reaction conditions. To favor the formation of a specific isomer, consider the following:
-
Choice of Acid Catalyst: The type and concentration of the acid catalyst can significantly impact the ratio of regioisomers. Experiment with both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) to find the optimal conditions for your desired product.[1]
-
Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction. A systematic study of the reaction temperature may reveal conditions that favor one regioisomer over the other.
-
Steric Hindrance: Bulky substituents on the ketone or the phenylhydrazine can direct the cyclization to the less sterically hindered position.
Q3: What are the best practices for purifying crude indole-3-carboxylic acid?
A3: Purification of the final product is critical to remove byproducts and unreacted starting materials. The most effective methods include:
-
Recrystallization: This is a powerful technique for purifying solid indole-3-carboxylic acid. The choice of solvent is crucial; a solvent in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvent systems include ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a versatile option. Normal-phase silica gel chromatography with a gradient of ethyl acetate in hexanes is a common starting point. For more polar impurities, reversed-phase chromatography may be more effective.[2]
-
Acid-Base Extraction: Since indole-3-carboxylic acid is an acid, it can be separated from neutral byproducts by dissolving the crude mixture in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be acidified to precipitate the pure acid.
Troubleshooting Guides
Reissert Indole Synthesis
The Reissert synthesis is a two-step process involving the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylic acid.
Problem: Low yield of indole-2-carboxylic acid and formation of a significant byproduct.
| Potential Cause | Troubleshooting Steps |
| Incomplete condensation of o-nitrotoluene and diethyl oxalate. | - Ensure anhydrous conditions and use a strong base like potassium ethoxide for better results than sodium ethoxide.[1][3] - Increase the reaction time or temperature of the condensation step. |
| Formation of quinolone byproducts during reductive cyclization. | - The choice of reducing agent and conditions is critical. Certain conditions, particularly with platinum oxide (PtO₂) in ethanol, can favor the formation of quinolones.[4] - Consider alternative reducing agents such as zinc dust in acetic acid, iron powder in acetic acid/ethanol, or sodium dithionite.[4][5] |
| Difficult decarboxylation of indole-2-carboxylic acid. | - If the final target is indole-3-carboxylic acid, this route is not direct. However, if decarboxylation is desired, heating above the melting point is the traditional method. - For cleaner decarboxylation, consider using a copper catalyst in a high-boiling solvent like quinoline. |
Experimental Protocol: Synthesis of Indole-2-Carboxylic Acid via Reissert Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Condensation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve o-nitrotoluene (1 eq.) in anhydrous ethanol. Add potassium ethoxide (1.1 eq.) and diethyl oxalate (1.2 eq.). Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Hydrolysis: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated HCl. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude ethyl o-nitrophenylpyruvate can be hydrolyzed by heating with aqueous acid (e.g., 20% HCl) to yield o-nitrophenylpyruvic acid.
-
Reductive Cyclization: To a solution of o-nitrophenylpyruvic acid in acetic acid, add zinc dust (excess) portion-wise while monitoring the temperature. After the addition is complete, heat the mixture at reflux for 1-2 hours.
-
Purification: Cool the reaction mixture, filter off the excess zinc, and concentrate the filtrate. The crude indole-2-carboxylic acid can be purified by recrystallization from a suitable solvent like ethanol/water.
Logical Workflow for the Reissert Indole Synthesis
Caption: A flowchart of the Reissert indole synthesis.
Fischer Indole Synthesis
This synthesis involves the reaction of a phenylhydrazine with a carbonyl compound (an aldehyde or ketone) in the presence of an acid catalyst.
Problem: Low yield and/or formation of multiple products.
| Potential Cause | Troubleshooting Steps |
| Impure starting materials. | - Use freshly distilled or recrystallized phenylhydrazine and carbonyl compounds. Impurities can lead to unwanted side reactions.[1] |
| Sub-optimal acid catalyst. | - Screen various Brønsted and Lewis acids (e.g., PPA, ZnCl₂, p-TsOH) to find the most effective catalyst for your specific substrates.[1] |
| Incorrect reaction temperature or time. | - Monitor the reaction progress by TLC to determine the optimal reaction time and temperature. Prolonged heating can lead to decomposition.[1] - Consider using microwave-assisted synthesis to potentially improve yields and reduce reaction times.[1] |
| Formation of regioisomers with unsymmetrical ketones. | - As discussed in the FAQ, vary the acid catalyst and temperature. Computational studies suggest that electron-withdrawing groups can disfavor certain cyclizations, offering a potential strategy for control.[6] |
| Reaction failure with certain substrates. | - Electron-donating substituents on the carbonyl compound can sometimes lead to reaction failure by favoring a competing N-N bond cleavage pathway. In such cases, 3-methylindole and aniline have been observed as byproducts.[7] - If direct synthesis fails, consider a different synthetic route or modification of the starting materials. |
Experimental Protocol: Synthesis of Indole-3-Carboxylic Acid Precursor via Fischer Indole Synthesis
This protocol outlines the synthesis of an indole-2-carboxylate, a common precursor that can be further elaborated to indole-3-carboxylic acid.
-
Hydrazone Formation: In a round-bottom flask, dissolve ethyl pyruvate (1.05 eq.) and phenylhydrazine (1 eq.) in ethanol. Add a catalytic amount of acetic acid. Heat the mixture at reflux for 1-2 hours. The formation of the hydrazone can be monitored by TLC.
-
Indolization: Cool the reaction mixture and add a suitable acid catalyst, such as polyphosphoric acid (PPA) or gaseous HCl bubbled through the solution. Heat the mixture, with the optimal temperature and time being substrate-dependent (e.g., 80-120 °C for several hours).
-
Work-up and Purification: After the reaction is complete (as indicated by TLC), pour the mixture into ice-water and neutralize with a base (e.g., NaOH solution). Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.
Fischer Indole Synthesis Pathway
Caption: The reaction mechanism of the Fischer indole synthesis.
Japp-Klingemann Reaction
This reaction is used to prepare arylhydrazones from β-keto-esters and aryl diazonium salts, which are then used in the Fischer indole synthesis.
Problem: Low yield of the desired arylhydrazone.
| Potential Cause | Troubleshooting Steps |
| Instability of the diazonium salt. | - Prepare the diazonium salt at 0-5 °C and use it immediately. Excess nitrous acid should be avoided or quenched with sulfamic acid. |
| Formation of a stable azo compound instead of the hydrazone. | - The conversion of the intermediate azo compound to the hydrazone can be pH-dependent. In some cases, adjusting the pH to be more basic after the initial coupling can facilitate the rearrangement. However, this can also lead to a mixture of products if not carefully controlled.[8] |
| Incorrect cleavage of the β-keto-ester. | - The Japp-Klingemann reaction typically involves the cleavage of an acyl or carboxyl group. Saponifying a β-keto-ester to the corresponding β-keto-acid before the reaction can lead to decarboxylation instead of deacylation, yielding a different hydrazone product.[9] Carefully consider the desired outcome when choosing the starting material. |
| Side reactions of the diazonium salt. | - Electron-rich anilines can form less stable diazonium salts that are prone to decomposition and side reactions. Running the diazotization at lower temperatures (e.g., -15 °C) may improve stability.[8] |
Experimental Protocol: Japp-Klingemann Reaction for Hydrazone Synthesis
This is a general procedure for the synthesis of a phenylhydrazone of a keto-ester.
-
Diazotization: Dissolve the aniline (1 eq.) in an aqueous solution of HCl at 0-5 °C. Add a solution of sodium nitrite (1.05 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Coupling: In a separate flask, dissolve the β-keto-ester (1 eq.) and sodium acetate (3 eq.) in ethanol and cool to 0-5 °C. Add the freshly prepared diazonium salt solution dropwise to the β-keto-ester solution with vigorous stirring.
-
Work-up and Purification: After the addition is complete, allow the reaction to stir for 1-2 hours at low temperature. The product may precipitate from the reaction mixture. If so, it can be collected by filtration. Otherwise, extract the product with an organic solvent. The crude hydrazone can be purified by recrystallization or column chromatography.
Japp-Klingemann Reaction Mechanism
Caption: A simplified mechanism of the Japp-Klingemann reaction.
Data Presentation
Table 1: Troubleshooting Common Issues in Indole-3-Carboxylic Acid Synthesis
| Issue | Synthesis Method | Potential Cause | Suggested Solution |
| Low Yield | Fischer Indole | Impure reagents, sub-optimal catalyst or temperature. | Use pure starting materials, screen different acid catalysts and temperatures.[1] |
| Reissert | Incomplete initial condensation or side reactions during reduction. | Use a stronger base for condensation; choose reducing agent carefully to avoid quinolone formation.[1][4] | |
| Japp-Klingemann | Unstable diazonium salt, incomplete conversion to hydrazone. | Prepare diazonium salt at low temperature and use immediately; adjust pH to facilitate rearrangement.[8] | |
| Byproduct Formation | Fischer Indole | Use of unsymmetrical ketones. | Optimize catalyst and temperature to favor one regioisomer.[1][6] |
| Reissert | Reductive cyclization conditions. | Avoid PtO₂ in ethanol; use Zn/AcOH or Fe/AcOH instead.[4] | |
| Japp-Klingemann | Stable azo intermediate. | Adjust pH to basic after coupling to promote rearrangement to the hydrazone.[8] |
Note: The yields and byproduct ratios are highly dependent on the specific substrates and reaction conditions. The information provided here is a general guide. For precise quantitative data, it is recommended to consult the primary literature for the specific reaction of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 6. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. organicreactions.org [organicreactions.org]
Technical Support Center: Purification of 6-Methyl-1H-indole-3-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 6-methyl-1H-indole-3-carboxylic acid.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem: Low Purity After Initial Synthesis
Possible Cause 1: Residual Starting Materials
Incomplete reaction can leave starting materials, such as p-tolylhydrazine and pyruvic acid (from a Japp-Klingemann synthesis), in the crude product.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or adjusting the temperature. An acid-base extraction during workup can help remove acidic or basic starting materials.
Possible Cause 2: Formation of Side Products
The synthesis of indole derivatives can sometimes lead to the formation of isomers or other side products. In the Japp-Klingemann reaction, for instance, incomplete cyclization or alternative cyclization pathways can result in impurities.
-
Solution: Optimize the reaction conditions (e.g., temperature, catalyst, solvent) to favor the formation of the desired product. Purification methods such as recrystallization or column chromatography are necessary to remove these impurities.
Problem: Oily Product Instead of Crystalline Solid
Possible Cause 1: Presence of Low-Melting Impurities
Even small amounts of impurities can significantly depress the melting point of a compound and prevent crystallization, resulting in an oil.
-
Solution: Attempt to purify a small sample of the oil using column chromatography to isolate the pure compound and induce crystallization. Seeding the oil with a previously obtained pure crystal of this compound can also initiate crystallization.
Possible Cause 2: Inappropriate Solvent for Precipitation/Recrystallization
The solvent used may be too good a solvent for the product, preventing it from crystallizing out.
-
Solution: Choose a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. Refer to the recrystallization guide below for solvent suggestions.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
A1: The most common and effective purification methods are recrystallization and column chromatography. An initial acid-base extraction during the workup can also be highly effective in removing many impurities.
Q2: How do I perform an effective acid-base extraction for this compound?
A2: Since this compound is a carboxylic acid, it can be deprotonated to form a water-soluble salt.
-
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃). The desired carboxylic acid will move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or basic impurities.
-
Acidify the aqueous layer with a strong acid, like 1M hydrochloric acid (HCl), until the product precipitates out.
-
Collect the precipitated solid by filtration, wash with cold water, and dry thoroughly.
-
Q3: What is a good solvent system for the recrystallization of this compound?
A3: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. For indole carboxylic acids, polar solvents or solvent mixtures are often effective.
-
Experimental Protocol: Recrystallization
-
Dissolve the crude solid in a minimal amount of a hot solvent. Good starting points are ethanol, or a mixture of ethyl acetate and hexane.[1]
-
If using a solvent mixture like ethyl acetate/hexane, dissolve the compound in the better solvent (ethyl acetate) and then add the poorer solvent (hexane) dropwise until the solution becomes slightly cloudy.
-
Heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry.
-
| Solvent System | Rationale |
| Ethanol | Generally a good solvent for polar molecules with hydrogen bonding capabilities. |
| Ethyl Acetate / Hexane | A polar/non-polar mixture that allows for fine-tuning of solubility. |
| Acetone / Water | Another polar solvent mixture that can be effective for recrystallization. |
Q4: How can I purify this compound using column chromatography?
A4: Column chromatography is a powerful technique for separating compounds with different polarities. For carboxylic acids, it is often beneficial to add a small amount of acid to the eluent to suppress deprotonation and reduce tailing on the silica gel.
-
Experimental Protocol: Column Chromatography
-
Adsorbent: Silica gel is the most common stationary phase.
-
Eluent: A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. To improve the separation of carboxylic acids, it is recommended to add a small amount (0.1-1%) of acetic acid or formic acid to the eluent system.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the solution onto a pre-packed silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate with 0.5% Acetic Acid |
| Gradient | Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate. |
Q5: What are the expected purity levels after each purification step?
A5: The purity will depend on the initial quality of the crude product and the execution of the purification technique. The following table provides general expectations.
| Purification Step | Expected Purity (Typical) |
| Crude Product | 70-90% |
| After Acid-Base Extraction | 90-95% |
| After Recrystallization | >98% |
| After Column Chromatography | >99% |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for handling impure this compound.
References
Technical Support Center: Synthesis of Substituted Indole-3-Carboxylic Acids
Welcome to the technical support center for the synthesis of substituted indole-3-carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing substituted indole-3-carboxylic acids?
A1: Researchers often face several key challenges, including:
-
Controlling Decarboxylation: The carboxyl group at the C3 position of the indole ring can be labile under certain conditions, leading to the undesired loss of CO2.[1][2][3][4]
-
Hydrolysis of Ester Precursors: Syntheses often proceed via an indole-3-carboxylate ester intermediate. Premature hydrolysis of this ester, particularly under basic conditions, can complicate the reaction and purification.[5][6][7]
-
Side Reactions: Undesired side reactions such as dimerization or multimerization of the indole core can occur, reducing the yield of the target product.[8]
-
Purification Difficulties: The final products and intermediates can be challenging to purify due to similar polarities of byproducts or the presence of baseline impurities in starting materials.[9]
-
Limitations of Classical Syntheses: Named reactions like the Fischer, Reissert, and Hemetsberger syntheses have their own inherent limitations, such as harsh reaction conditions, low yields for certain substrates, or the need for unstable starting materials.[10][11][12]
Q2: My indole-3-carboxylic acid is decarboxylating. How can I prevent this?
A2: Decarboxylation is often promoted by heat and acidic or basic conditions. To minimize this, consider the following:
-
Temperature Control: Perform the reaction at the lowest effective temperature.
-
pH Control: If possible, maintain a neutral pH during the reaction and work-up.
-
Protecting Groups: In some cases, using a suitable protecting group for the indole nitrogen can modulate the electron density of the ring and reduce the propensity for decarboxylation.
-
Alternative Synthetic Routes: If decarboxylation is persistent, explore synthetic routes that introduce the carboxylic acid functionality late in the sequence under mild conditions.
Conversely, decarboxylation can be intentionally induced. For instance, metal-free decarboxylation can be achieved at high temperatures with potassium carbonate or in acetonitrile, yielding the corresponding indole.[1][2][3][4]
Q3: I am observing significant hydrolysis of my indole-3-carboxylate ester before the final deprotection step. What can I do?
A3: Ester conjugates of indole-3-acetic acid, a related compound, are known to be susceptible to hydrolysis even under mildly alkaline conditions (pH 9 or above).[5][6][7] To mitigate this:
-
Avoid Strong Bases: During work-up and purification, use weak bases like sodium bicarbonate instead of stronger bases like sodium hydroxide or potassium carbonate.
-
Control Reaction Time: Extended reaction times, even at moderate pH, can lead to increased hydrolysis.[5][6][7] Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Aqueous Work-up Conditions: Minimize the exposure time of the ester to aqueous basic solutions during extraction.
-
Choice of Ester: Sterically hindered esters (e.g., tert-butyl esters) are generally more resistant to hydrolysis than less hindered esters (e.g., methyl or ethyl esters).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient cyclization in Fischer, Reissert, or Hemetsberger synthesis. | Optimize reaction conditions (acid catalyst, temperature, solvent). For the Fischer synthesis, consider using a milder Lewis acid or polyphosphoric acid.[11][13] For the Hemetsberger synthesis, ensure the purity and stability of the azido-propenoic ester starting material.[10] |
| Decomposition of starting materials or product. | Use purified reagents and dry solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[14] | |
| Multiple Products Observed on TLC | Competing side reactions (e.g., dimerization, N-alkylation). | Adjust the stoichiometry of reagents. Lower the reaction temperature to improve selectivity.[14] In the case of the Fischer synthesis with unsymmetrical ketones, regioisomers can form; consider a different synthetic strategy if regioselectivity is poor.[15] |
| Incomplete reaction. | Increase reaction time or temperature cautiously. Ensure the catalyst is active. | |
| Difficulty in Product Purification | Co-elution of product with impurities. | Try different solvent systems for column chromatography with varying polarities and compositions.[9] Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization can be an effective purification method for crystalline products.[16] |
| Product is unstable on silica gel. | Use a deactivated silica gel (e.g., treated with triethylamine) or switch to a different purification technique like preparative HPLC. | |
| Unexpected Product Formation | Rearrangement or unexpected reactivity. | The indole nucleus has rich and sometimes complex reactivity. Fully characterize the unexpected product to understand the reaction pathway. For example, attempted hydrolysis of some 2-amino-1H-indole-3-carboxylate esters can lead to ring-opened or rearranged products instead of the desired carboxylic acid.[17] |
Experimental Protocols
General Protocol for Saponification of an Indole-3-Carboxylate Ester
This protocol describes a general method for the hydrolysis of an ethyl or methyl indole-3-carboxylate to the corresponding carboxylic acid.
-
Dissolution: Dissolve the indole-3-carboxylate ester in a suitable solvent mixture, such as methanol/water or ethanol/water.
-
Base Addition: Add an aqueous solution of a base, typically 1-5 M sodium hydroxide or lithium hydroxide. The amount of base should be in stoichiometric excess (typically 2-5 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ester is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.
-
Acidify the aqueous layer to a pH of 2-3 with a strong acid (e.g., 1 M HCl).
-
The indole-3-carboxylic acid will precipitate out of the solution.
-
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Synthesis of Indole-3-Carboxylic Acid via Hydrolysis of 3-Trichloroacetyl Indole
-
Reaction Setup: Add 235g of 3-trichloroacetyl indole to 1000ml of methanol in a suitable reaction vessel.
-
Base Addition: Slowly add an appropriate amount of 50% potassium hydroxide solution.
-
Reflux: Heat the mixture to reflux and maintain for 18 hours.
-
Solvent Removal: Cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol.
-
Precipitation: Add 1500 ml of water to the residue and adjust the pH to 3-4 by dropwise addition of hydrochloric acid.
-
Filtration and Drying: Filter the resulting solid and dry to obtain the crude indole-3-carboxylic acid.
-
Purification: Slurry the crude product in 100g of ethyl acetate for 25 minutes, filter, and dry to yield the purified indole-3-carboxylic acid (yield ~91.8%).[18]
Data Summary
Table 1: Conditions for Metal-Free Decarboxylation of Indole-3-Carboxylic Acids
| Entry | Substrate (R) | Conditions | Yield (%) | Reference |
| 1 | H | A: K2CO3 (20 mol%), EtOH, 140 °C, 24 h | 99 | [1][4] |
| 2 | H | B: CH3CN, 140 °C, 24 h | 98 | [1][4] |
| 3 | 5-Me | A: K2CO3 (20 mol%), EtOH, 140 °C, 24 h | 99 | [1][4] |
| 4 | 5-Me | B: CH3CN, 140 °C, 24 h | 96 | [1][4] |
| 5 | 5-Cl | A: K2CO3 (20 mol%), EtOH, 140 °C, 24 h | 95 | [1][4] |
| 6 | 5-Cl | B: CH3CN, 140 °C, 24 h | 92 | [1][4] |
Visual Guides
Caption: A decision-making workflow for troubleshooting low product yield.
Caption: Key steps in the Fischer indole synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates | EurekAlert! [eurekalert.org]
- 9. reddit.com [reddit.com]
- 10. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. arkat-usa.org [arkat-usa.org]
- 18. Indole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 6-methyl-1H-indole-3-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methyl-1H-indole-3-carboxylic acid. It provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the work-up procedure of this synthesis, which is typically achieved through the Fischer indole synthesis of 4-methylphenylhydrazine with pyruvic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the work-up of this compound?
The work-up procedure for the acidic product, this compound, from the acidic reaction mixture of a Fischer indole synthesis, primarily relies on acid-base extraction. The crude reaction mixture is first diluted with water and an organic solvent. The acidic product is then extracted into an aqueous basic solution (like sodium bicarbonate or sodium hydroxide) as its water-soluble carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer is then separated and acidified to precipitate the purified carboxylic acid, which is subsequently collected by filtration.
Q2: My yield of this compound is lower than expected. What are the potential causes?
Low yields in the Fischer indole synthesis can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using thin-layer chromatography (TLC) to ensure all starting material has been consumed.
-
Side reactions: The acidic conditions and elevated temperatures can promote side reactions. Common side reactions include aldol condensation of pyruvic acid or decarboxylation of the final product under harsh acidic conditions.
-
Suboptimal reaction conditions: The choice of acid catalyst, temperature, and reaction time are crucial and may require optimization for this specific substrate.[1]
-
Issues during work-up: Loss of product can occur during the extraction steps if the pH is not carefully controlled or if emulsions form, making phase separation difficult.
Q3: I am observing a dark, tarry substance in my crude product. What is it and how can I remove it?
The formation of dark, resinous materials is a common issue in Fischer indole synthesis, often resulting from polymerization of the indole product or side reactions under strong acid and heat. To minimize this, it is advisable to use the minimum necessary acid concentration and reaction temperature. During work-up, much of this tarry material may remain in the organic layer during the basic extraction of the product. If the precipitated product is still discolored, recrystallization from a suitable solvent system can be effective for purification.
Q4: How do I choose an appropriate solvent for the recrystallization of this compound?
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For carboxylic acids like this compound, polar solvents are generally suitable. Ethanol, or a mixture of ethanol and water, is a good starting point. Acetone/hexane or ethyl acetate/hexane mixtures can also be effective. The choice of solvent should be determined experimentally to achieve the best balance of solubility and crystal formation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive starting materials. | Ensure the purity and reactivity of 4-methylphenylhydrazine and pyruvic acid. Phenylhydrazines can degrade over time. |
| Incorrect reaction conditions (temperature, time, acid catalyst). | Optimize reaction conditions. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.[2] | |
| N-N bond cleavage in the hydrazone intermediate. | This can be promoted by certain substituents. Consider milder reaction conditions or a different acid catalyst.[3] | |
| Product is an intractable oil or fails to crystallize | Presence of impurities. | Purify the crude product using column chromatography before attempting recrystallization. |
| Incorrect recrystallization solvent. | Screen a variety of solvents and solvent mixtures to find an optimal system for crystallization.[4] | |
| The product may have a low melting point. | If the product is indeed an oil at room temperature, purification by column chromatography is the preferred method. | |
| Difficulty in separating organic and aqueous layers during extraction | Formation of an emulsion. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Product is contaminated with starting materials | Incomplete reaction. | Ensure the reaction has gone to completion by TLC monitoring before commencing the work-up. |
| Inefficient extraction. | Perform multiple extractions with the basic solution to ensure all the acidic product is transferred to the aqueous layer. Check the pH of the aqueous layer to confirm it is basic. | |
| Decarboxylation of the final product | Harsh acidic conditions or high temperatures. | Use milder acid catalysts or lower reaction temperatures. Be aware that indole-3-carboxylic acids can be susceptible to decarboxylation. |
Quantitative Data Summary
The following table provides a summary of typical quantitative data for the Fischer indole synthesis of substituted indole-3-carboxylic acids. Please note that yields can vary significantly based on the specific substrates and reaction conditions employed.
| Parameter | Typical Value | Notes |
| Yield | 40-70% | Highly dependent on reaction conditions and the purity of starting materials. |
| Purity (after recrystallization) | >95% | Can be assessed by techniques such as NMR spectroscopy and melting point analysis. |
| Reaction Temperature | 80-120 °C | The optimal temperature needs to be determined experimentally. |
| Reaction Time | 2-8 hours | Monitored by TLC until the starting materials are consumed. |
Experimental Protocols
Detailed Work-up Procedure for this compound
-
Quenching the Reaction: After the reaction is deemed complete by TLC analysis, allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into a beaker containing crushed ice or cold water. This will dilute the acid and precipitate the crude product.
-
Initial Extraction: Transfer the aqueous mixture to a separatory funnel. Add a suitable organic solvent, such as ethyl acetate or diethyl ether, to dissolve the crude product and any organic-soluble impurities.
-
Basic Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from carbon dioxide evolution (if using bicarbonate). This will convert the carboxylic acid into its water-soluble sodium salt.
-
Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask. Perform a second extraction of the organic layer with the basic solution to ensure complete transfer of the product. Combine the aqueous extracts.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise with stirring until the solution is acidic (pH ~2-3), which can be checked with pH paper. The this compound will precipitate out as a solid.
-
Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining inorganic salts.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a moderate temperature.
-
Further Purification (if necessary): If the product is not sufficiently pure after this procedure, it can be further purified by recrystallization from an appropriate solvent.
Visualizations
Caption: Workflow and troubleshooting guide for the work-up of this compound.
References
Technical Support Center: 6-methyl-1H-indole-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 6-methyl-1H-indole-3-carboxylic acid. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues I should be aware of when working with this compound?
While specific stability data for this compound is limited in publicly available literature, based on the known behavior of related indole compounds, you should consider the following potential issues:
-
Oxidative Degradation: The indole ring is susceptible to oxidation, which can be initiated by exposure to air, light, or oxidizing agents. This can lead to the formation of colored byproducts and a decrease in purity.
-
Decarboxylation: The carboxylic acid group at the 3-position may be labile under certain conditions, such as high temperatures or in the presence of specific catalysts, leading to the loss of CO2 and formation of 6-methyl-1H-indole.
-
pH Sensitivity: The solubility and stability of indole derivatives can be influenced by pH. Extreme pH conditions (highly acidic or alkaline) may accelerate degradation.
-
Photosensitivity: Many indole-containing molecules are sensitive to light, particularly UV radiation. Exposure can lead to dimerization, oxidation, or other photochemical reactions.
-
Microbial Degradation: Indole and its derivatives can be metabolized by various microorganisms, which could be a concern for long-term storage of non-sterile solutions.[1][2][3][4]
Q2: I've noticed a color change in my sample of this compound. What could be the cause?
A color change, often to a yellowish or brownish hue, is a common indicator of degradation in indole-containing compounds. This is typically due to the formation of oxidized or polymeric byproducts. The most likely cause is exposure to air (oxidation) or light.
Q3: My analytical results show a decrease in the concentration of this compound over time. What are the possible degradation pathways?
Based on studies of similar indole derivatives, potential degradation pathways could include:
-
Oxidation to Oxindole and Isatin Derivatives: The indole ring can undergo hydroxylation at the 2- and 3-positions, leading to the formation of oxindole and isatin-like structures.[4]
-
Decarboxylation: Loss of the carboxylic acid group is a possible degradation route.
-
Ring Cleavage: Under more strenuous oxidative conditions, the pyrrole ring of the indole nucleus can be cleaved.[4]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
| Potential Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Use de-gassed solvents for sample preparation and mobile phases. 3. Add an antioxidant (e.g., ascorbic acid, BHT) to the sample, if compatible with your downstream application. 4. Store solid material and solutions protected from air. |
| Photosensitivity | 1. Protect samples from light by using amber vials or wrapping containers in aluminum foil. 2. Minimize exposure to ambient light during experimental procedures. |
| Contamination | 1. Ensure the purity of the starting material. 2. Use high-purity solvents and reagents. 3. Verify that the analytical column and system are clean. |
Issue 2: Poor Reproducibility in Bioassays
| Potential Cause | Troubleshooting Steps |
| Degradation in Assay Media | 1. Assess the stability of this compound in your specific assay buffer and under the assay conditions (e.g., temperature, incubation time). 2. Prepare fresh stock solutions for each experiment. 3. Consider the potential for enzymatic degradation if using biological matrices. |
| Inconsistent Solution Preparation | 1. Ensure complete dissolution of the compound. The use of a co-solvent (e.g., DMSO, ethanol) may be necessary before dilution in aqueous media. 2. Verify the accuracy of weighing and dilutions. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound
This protocol outlines a general approach to investigate the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH values (e.g., pH 3, 7, 9)
-
Oxidizing agent (e.g., 3% hydrogen peroxide)
-
Calibrated pH meter
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Photostability chamber
-
Temperature-controlled incubator
2. Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid/Base Hydrolysis:
-
Dilute the stock solution in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions to a final concentration of, for example, 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 50°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution in a solution of an oxidizing agent (e.g., 3% H2O2) to a final concentration of 100 µg/mL.
-
Incubate at room temperature.
-
Withdraw aliquots at specified time points.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a vial and store it in an oven at an elevated temperature (e.g., 60°C).
-
Prepare solutions from the solid at different time points for analysis.
-
-
Photostability:
-
Expose a solution of the compound to a controlled light source (e.g., in a photostability chamber).
-
Keep a control sample protected from light.
-
Analyze both samples at various time points.
-
4. Analysis:
-
Analyze the samples from the stress tests using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, providing clues to their structure.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: A potential degradation pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria [frontiersin.org]
- 3. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
avoiding decarboxylation of indole-3-carboxylic acids during synthesis
Technical Support Center: Indole-3-Carboxylic Acid Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and manipulation of indole-3-carboxylic acids, with a primary focus on preventing unwanted decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a problem for indole-3-carboxylic acids?
A: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For indole-3-carboxylic acids, this reaction is often facile and leads to the formation of indole or substituted indoles as a byproduct, reducing the yield of the desired carboxylic acid product. The reaction typically proceeds through the formation of an intermediate carbanion at the C3 position after the loss of CO₂, which is then protonated to yield the corresponding indole.
Q2: What are the primary conditions that trigger the decarboxylation of indole-3-carboxylic acids?
A: The decarboxylation of indole-3-carboxylic acids is primarily promoted by:
-
Heat: Heating indole-3-carboxylic acid, particularly above its melting point, can lead to decarboxylation.[1]
-
Strong Acids: Acid-catalyzed decarboxylation can occur, although it requires careful consideration of the reaction mechanism to avoid high-energy intermediates.[2]
-
Basic Conditions: The presence of bases, such as K₂CO₃, can catalyze smooth decarboxylation, especially at elevated temperatures.[3][4]
-
Metal Catalysts: Certain transition metals, like gold(III), can catalyze decarboxylative coupling reactions, intentionally removing the carboxyl group to form new C-C bonds.[5]
Q3: I am attempting an amide coupling reaction with an indole-3-carboxylic acid and getting low yields. Is decarboxylation the culprit?
A: It is highly likely. Standard amide coupling reactions often require elevated temperatures or the use of basic activators, both of which can promote decarboxylation as a competing side reaction. If your reaction mixture contains indole as a byproduct, decarboxylation is occurring. To mitigate this, it is crucial to use mild coupling conditions.
Q4: Are there alternative reagents or modified indole structures that are less prone to decarboxylation?
A: Yes. If decarboxylation is a persistent issue, consider the following:
-
Indole-3-acetic acid (IAA): This homolog, with a methylene (-CH₂-) spacer between the indole ring and the carboxyl group, is significantly more stable and less prone to decarboxylation under typical synthesis conditions.[6][7]
-
N-Protection: Protecting the indole nitrogen (e.g., with Boc, Cbz, or benzyl groups) can alter the electronic properties of the indole ring and may influence the rate of decarboxylation under certain conditions.
Troubleshooting Guides
This section provides structured guidance for common problems encountered during the synthesis and use of indole-3-carboxylic acids.
Problem 1: Low or No Yield of Amide Product from a Coupling Reaction
| Possible Cause | Troubleshooting Steps & Recommendations |
| Decarboxylation due to High Temperature | 1. Lower the reaction temperature. Attempt the coupling at room temperature or 0 °C, even if it requires a longer reaction time. 2. Monitor the reaction closely. Use TLC or LC-MS to track the consumption of the starting material and the formation of both the desired product and the decarboxylated byproduct (indole). |
| Decarboxylation due to Basic Reagents | 1. Choose non-basic coupling agents. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are effective and operate under milder conditions.[8] 2. Avoid excess organic bases. If a base is required, use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) sparingly. |
| Poor Activation of the Carboxylic Acid | 1. Use a more efficient activating agent. For challenging couplings, consider using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or other modern coupling reagents. 2. Pre-activate the carboxylic acid. Allow the carboxylic acid to react with the coupling agent (e.g., EDC/HOBt) for 15-30 minutes before adding the amine. |
Problem 2: Unwanted Decarboxylation During Workup or Purification
| Possible Cause | Troubleshooting Steps & Recommendations |
| High Temperature During Solvent Removal | 1. Use a rotary evaporator at low temperature. Keep the water bath temperature below 40 °C. 2. Avoid prolonged heating. Remove the solvent as quickly as possible without applying excessive heat. |
| Acidic or Basic Conditions During Extraction | 1. Use dilute acids/bases. When performing aqueous extractions, use dilute solutions (e.g., 1M HCl, 5% NaHCO₃) and minimize contact time. 2. Maintain a cold workup. Perform extractions using an ice bath to keep the solutions cold. |
| Degradation on Silica Gel | 1. Neutralize the silica gel. The acidic nature of standard silica gel can sometimes promote decarboxylation. Consider pre-treating the silica with a small amount of a non-polar amine (like triethylamine) in the eluent. 2. Use alternative purification methods. If possible, purify the product by recrystallization to avoid prolonged contact with stationary phases. |
Visual Guides & Workflows
A logical workflow can help diagnose and solve issues related to decarboxylation during a typical amide coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Structure of 6-methyl-1H-indole-3-carboxylic acid: A Comparative 1H NMR Analysis
A definitive guide for researchers, this document provides a comprehensive comparison of the 1H NMR spectral data for 6-methyl-1H-indole-3-carboxylic acid against key structural analogues, indole-3-carboxylic acid and 6-methylindole. This analysis, supported by detailed experimental protocols and predictive data, serves as a robust tool for the structural verification of this important indole derivative.
The unique chemical environment of each proton in a molecule results in a distinct resonance signal in a 1H NMR spectrum, characterized by its chemical shift (δ), multiplicity, and integration. By comparing the spectrum of a synthesized compound with that of known, related structures, researchers can confidently confirm its molecular architecture. This guide presents a side-by-side analysis of the expected 1H NMR spectrum of this compound with the experimentally determined spectra of indole-3-carboxylic acid and 6-methylindole.
Comparative 1H NMR Data
The following table summarizes the key 1H NMR spectral data for this compound and its structural analogues. The data for the target compound is predicted based on established substituent effects and analysis of closely related structures, providing a reliable reference for experimental verification.
| Compound | Proton Assignment | Expected/Observed Chemical Shift (δ, ppm) | Multiplicity |
| This compound (Predicted) | -COOH | ~11-12 | Singlet |
| N-H | ~8.1-8.3 | Broad Singlet | |
| H2 | ~8.0-8.2 | Singlet | |
| H4 | ~7.8-8.0 | Doublet | |
| H7 | ~7.3-7.5 | Singlet | |
| H5 | ~7.0-7.2 | Doublet | |
| -CH₃ | ~2.4-2.5 | Singlet | |
| Indole-3-carboxylic acid [1][2] | H2 | 8.06 | - |
| H4/H7 | 7.94 | - | |
| H5/H6 | 7.42 | - | |
| H5/H6 | 7.15 | - | |
| 6-methylindole [3] | N-H | - | - |
| H2/H7 | 7.46, 7.489 | - | |
| H4 | 6.927 | - | |
| H5 | 6.882 | - | |
| H2 | 6.831 | - | |
| H3 | 6.418 | - | |
| -CH₃ | 2.410 | Singlet |
Experimental Protocol: 1H NMR Spectroscopy
A standard protocol for the acquisition of a 1H NMR spectrum of an indole derivative is provided below.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample of this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as the chemical shifts of labile protons (N-H and COOH) can be solvent-dependent. DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.
- Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
2. NMR Spectrometer Setup:
- Insert the NMR tube into the spectrometer's probe.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity and maximize the signal resolution.
3. Data Acquisition:
- Acquire the 1H NMR spectrum using a standard pulse sequence.
- Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).
- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase correct the spectrum to ensure all peaks are in the absorptive mode.
- Calibrate the chemical shift axis by setting the TMS peak to 0 ppm.
- Integrate the peaks to determine the relative number of protons corresponding to each signal.
- Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) of the signals to deduce the connectivity of the protons.
Workflow for Structure Confirmation
The logical progression for confirming the structure of this compound using 1H NMR is outlined in the following diagram.
Figure 1. Workflow for 1H NMR-based structure confirmation.
By following the outlined experimental protocol and comparing the acquired 1H NMR spectrum with the provided reference data, researchers can achieve a high degree of confidence in the structural identity of synthesized this compound. The distinct signals for the methyl group, the carboxylic acid proton, and the specific pattern of the aromatic protons provide a unique fingerprint for this molecule.
References
A Comparative Guide to the Biological Activities of Indole-3-Carboxylic Acid and Its 6-Methylated Analogue
A Note to Our Readers: This guide was initially designed to provide a direct comparison of the biological activities of indole-3-carboxylic acid (ICA) and its derivative, 6-methyl-1H-indole-3-carboxylic acid. However, an extensive review of current scientific literature and patent databases has revealed a significant lack of available data on the specific biological activities of this compound. While this compound is commercially available and its synthesis is documented, its effects in biological systems have not been extensively reported in the public domain.
Therefore, this guide will focus on presenting a comprehensive overview of the well-documented biological activities of indole-3-carboxylic acid (ICA) . The information is structured to serve as a valuable resource for researchers, scientists, and drug development professionals. We will present the available quantitative data, detailed experimental protocols, and relevant signaling pathways for ICA, which can serve as a benchmark for future studies on its derivatives, including the 6-methyl analogue, once such data becomes available.
Indole-3-Carboxylic Acid (ICA): A Profile of Biological Activity
Indole-3-carboxylic acid is a metabolite of the amino acid tryptophan and has been identified as a molecule with diverse and potent biological activities, ranging from anticancer and antimicrobial to anti-inflammatory effects.
Anticancer Activity
ICA has demonstrated notable potential as an anticancer agent, particularly in its ability to enhance the efficacy of existing chemotherapy drugs.
Data Presentation: Anticancer Activity of Indole-3-Carboxylic Acid
| Compound | Cell Line | Activity Type | Concentration/Dosage | Result | Reference |
| Indole-3-carboxylic acid | LS180 (Human colorectal adenocarcinoma) | Proliferation Inhibition (in combination with Doxorubicin) | 0.01-0.64 µM | Amplifies Doxorubicin-induced cell senescence and inhibits proliferation.[1] | MedChemExpress |
| Indole-3-carboxylic acid | A549 (Human lung carcinoma) | Cytotoxicity | EC50 = 4.6 µg/ml | Direct cytotoxic effect. | ChemicalBook |
| Indole-3-carboxylic acid | MCF-7 (Human breast adenocarcinoma) | Cytotoxicity | EC50 = 12.9 µg/ml | Direct cytotoxic effect. | ChemicalBook |
| Indole-3-carboxylic acid | Xenograft LS180 tumors in nude mice | Tumor Growth Inhibition (in combination with Doxorubicin) | 20 mg/kg (p.o.) | Increases the inhibitory effect of Doxorubicin on tumor growth.[1] | MedChemExpress |
Experimental Protocols
-
Cell Proliferation and Senescence Assay:
-
Cell Culture: LS180 cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of Indole-3-carboxylic acid (0.01-0.64 µM) and/or Doxorubicin for 48 hours.[1]
-
Senescence-Associated β-galactosidase (SA-β-gal) Staining: After treatment, cells are fixed and stained for SA-β-gal activity, a biomarker for senescent cells.
-
Analysis: The percentage of SA-β-gal-positive cells is quantified to assess the induction of senescence. Cell proliferation can be measured using assays like MTT or colony formation assays.
-
-
In Vivo Xenograft Model:
-
Animal Model: Nude mice are subcutaneously injected with LS180 cells to establish xenograft tumors.
-
Treatment: Once tumors reach a specified size, mice are treated with Indole-3-carboxylic acid (20 mg/kg, orally, every two days) in combination with Doxorubicin.[1]
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Analysis: The change in tumor volume over time is analyzed to determine the efficacy of the treatment.
-
Signaling Pathway: Enhancement of Doxorubicin-Induced Senescence
The following diagram illustrates the proposed mechanism by which ICA enhances the anticancer effect of Doxorubicin by promoting cellular senescence.
Caption: ICA enhances Doxorubicin-induced senescence, leading to cell cycle arrest and inhibition of tumor proliferation.
Antimicrobial Activity
Derivatives of indole-3-carboxylic acid have shown promise as antimicrobial agents, although data on the parent compound is less specific. It is often used as a scaffold for the synthesis of more potent antimicrobial compounds.
Data Presentation: Antimicrobial Potential of Indole-3-Carboxylic Acid Derivatives
Direct quantitative data for the parent Indole-3-carboxylic acid is limited in the provided search results. The following represents the activity of its derivatives.
| Compound Type | Target Organism | Activity Type | Result |
| Indole-3-carboxylic acid derivatives of amino acids and peptides | Various bacteria and helminths | Antibacterial and Anthelmintic | Significant activity compared to standard drugs. |
Experimental Protocols
-
Antimicrobial Susceptibility Testing (General Protocol):
-
Microorganism Culture: The target bacteria or fungi are cultured in appropriate broth or on agar plates.
-
Compound Preparation: The test compound (e.g., an indole-3-carboxylic acid derivative) is dissolved in a suitable solvent to create a stock solution.
-
Minimum Inhibitory Concentration (MIC) Assay: A serial dilution of the compound is prepared in a microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism.
-
Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.
-
Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
Experimental Workflow: Antimicrobial Compound Screening
The following diagram outlines a typical workflow for screening new compounds for antimicrobial activity.
Caption: A generalized workflow for the discovery and evaluation of new antimicrobial agents derived from ICA.
Anti-inflammatory Activity
While direct evidence for the anti-inflammatory activity of indole-3-carboxylic acid is not extensively detailed in the provided search results, the indole nucleus is a common feature in many known anti-inflammatory drugs. The therapeutic potential of indole derivatives in this area is an active field of research.
Signaling Pathway: Potential Anti-inflammatory Mechanism
Many anti-inflammatory compounds act by inhibiting the NF-κB signaling pathway, which is a key regulator of the inflammatory response. The diagram below illustrates this general pathway, which could be a potential target for bioactive indole derivatives.
Caption: A potential mechanism of anti-inflammatory action for ICA derivatives via inhibition of the NF-κB pathway.
Conclusion
Indole-3-carboxylic acid is a versatile molecule with a range of biological activities that make it a compound of significant interest for drug discovery and development. Its demonstrated anticancer properties, particularly as a chemosensitizer, and its role as a scaffold for novel antimicrobial agents highlight its therapeutic potential. While the biological profile of this compound remains largely unexplored, the comprehensive data on ICA provides a solid foundation and a compelling rationale for the future investigation of this and other methylated indole derivatives. Further research is warranted to elucidate the structure-activity relationships within this class of compounds and to unlock their full therapeutic potential.
References
Comparative Analysis of 6-Methyl-1H-indole-3-carboxylic Acid Derivatives in Modulating Nurr1 Activity: A Literature Review
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel compounds is paramount in the design of potent and selective therapeutic agents. This guide provides a comparative analysis of derivatives of 6-methyl-1H-indole-3-carboxylic acid, focusing on their potential modulation of the orphan nuclear receptor Nurr1, a key target in neurodegenerative and inflammatory diseases.
While a comprehensive SAR study dedicated solely to a broad series of this compound derivatives is not extensively available in publicly accessible literature, existing research on related indole-based compounds as Nurr1 modulators offers valuable insights. This guide synthesizes the available data to build a foundational understanding of the SAR for this specific scaffold.
Core Structure and Biological Target
The core structure under consideration is this compound. The primary biological target identified in the context of this scaffold is the Nuclear receptor related 1 protein (Nurr1), an orphan nuclear receptor that plays a crucial role in the development and maintenance of dopaminergic neurons. Modulation of Nurr1 activity is a promising therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.
Structure-Activity Relationship Insights
Based on a study focusing on indole-based inverse agonists of Nurr1, the following SAR observations can be inferred for derivatives of the indole-3-carboxylic acid methyl ester scaffold:
-
Substitution at the 6-Position: The presence of a methyl group at the 6-position of the indole ring is tolerated for binding to the Nurr1 receptor. However, this substitution has been observed to diminish the repressor efficacy of the compound when compared to other substitutions at the same position.[1] For instance, a chlorine atom at the 6-position was also tolerated but similarly resulted in decreased efficacy.[1] This suggests that while the 6-position is amenable to substitution, the nature of the substituent can significantly impact the functional activity of the molecule.
Experimental Data Summary
To date, detailed quantitative data for a series of this compound derivatives is limited. However, the synthesis of a key methyl ester derivative has been documented.
| Compound Name | R-Group (Position 6) | Notes | Reference |
| This compound Methyl Ester | -CH₃ | Tolerated substitution, but diminishes repressor efficacy. | [1] |
Experimental Protocols
The synthesis of key intermediates, such as this compound Methyl Ester, is a critical component of SAR studies. A general procedure for the synthesis of such indole-3-carboxylic acid methyl esters has been described.
General Procedure for the Synthesis of Indole-3-Carboxylic Acid Methyl Esters:
The synthesis of this compound Methyl Ester was achieved using a general procedure involving the reaction of the corresponding starting material (in this case, a precursor to the 6-methyl-indole structure) to yield the final product as a solid.[1] While specific reaction conditions such as temperature, reaction time, and purification methods are detailed within the primary literature, this general approach forms the basis for creating a library of analogs for SAR screening.
Logical Relationships in SAR Analysis
The process of establishing a structure-activity relationship is a logical workflow that informs drug design. The following diagram illustrates this process.
Conclusion
The exploration of this compound derivatives as modulators of Nurr1 is an emerging area of research. The available data suggests that substitution at the 6-position of the indole ring is a critical determinant of biological activity. Specifically, a methyl group at this position is tolerated but may not be optimal for maximal repressor efficacy of Nurr1. Further systematic studies, involving the synthesis and biological evaluation of a diverse range of derivatives of this scaffold, are necessary to establish a comprehensive SAR and to guide the design of more potent and selective Nurr1 modulators for therapeutic applications. The development of detailed experimental protocols and the generation of robust quantitative data will be crucial in advancing this promising class of compounds.
References
A Comparative Analysis of Methylated Indole-3-Carboxylic Acid Isomers for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, biological activities, and synthesis of methylated indole-3-carboxylic acid isomers, providing essential data for researchers in pharmacology and medicinal chemistry.
This guide offers a comparative study of various methylated isomers of indole-3-carboxylic acid, a core scaffold in numerous biologically active compounds. By examining the impact of the position of the methyl group on the indole ring, we provide a comprehensive overview of their physicochemical characteristics and biological functions. This document is intended to serve as a valuable resource for scientists and professionals involved in drug discovery and development by presenting key experimental data in a clear and accessible format.
Physicochemical Properties: A Comparative Overview
The position of the methyl group on the indole ring significantly influences the physicochemical properties of indole-3-carboxylic acid isomers. These properties, including acidity (pKa), lipophilicity (LogP), and solubility, are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | XLogP3 |
| Indole-3-carboxylic acid | C₉H₇NO₂ | 161.16 | 206.5[1] | 3.52 | 1.99[1] |
| 1-Methylindole-3-carboxylic acid | C₁₀H₉NO₂ | 175.18 | 197-200 | - | 1.8[2] |
| 2-Methyl-3H-indole-3-carboxylic acid | C₁₀H₉NO₂ | 175.18 | - | - | 1.1[3] |
| 5-Methyl-1H-indole-3-carboxylic acid | C₁₀H₉NO₂ | 175.18 | - | - | 2.4[4] |
Biological Activities and Therapeutic Potential
Methylated indole-3-carboxylic acid isomers have garnered significant interest due to their diverse biological activities. The position of the methyl group can dramatically alter the compound's interaction with biological targets, leading to a range of pharmacological effects.
Anti-inflammatory and Immunomodulatory Effects
Indole-3-carboxylic acid, a tryptophan metabolite produced by gut microbiota, has been shown to enhance mucosal barrier function and modulate immune responses through the activation of the aryl hydrocarbon receptor (AhR).[5] It can increase the expression of tight junction proteins such as occludin and ZO-1, as well as MUC-2, a key component of the mucus layer.[5]
Receptor Modulation
Derivatives of indole-3-carboxylic acid have been explored as ligands for various receptors, highlighting the therapeutic potential of this scaffold.
-
Angiotensin II Receptor Antagonists: Novel derivatives have been synthesized and shown to possess high nanomolar affinity for the angiotensin II receptor (AT₁ subtype), demonstrating potential as antihypertensive agents.[6]
-
Dopamine D₃ Receptor Ligands: Amide analogues of substituted 1H-indolyl-carboxylic acids have been evaluated as selective ligands for the D₃ dopamine receptor, with some compounds exhibiting high affinity for both D₂ and D₃ receptors.[7]
-
Cannabinoid Receptor 1 (CB1) Agonists: Indole-3-heterocycles have been designed as potent CB1 receptor agonists, with modifications aimed at improving metabolic stability.[8]
Enzyme Inhibition
The indole-3-carboxylic acid framework is a versatile starting point for the development of enzyme inhibitors.
-
Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1) Inhibitors: Benzo[g]indol-3-carboxylates have been identified as potent inhibitors of mPGES-1, a key enzyme in the production of pro-inflammatory prostaglandin E₂.[9]
-
Urease Inhibitors: N-substituted indole-3-carbaldehyde oxime derivatives, closely related to indole-3-carboxylic acids, have shown potent urease inhibitory activity, which is relevant for combating Helicobacter pylori infections.[10]
-
Protein Kinase C (PKC) and Cdc7 Kinase Inhibitors: 1-Methylindole-3-carboxylic acid serves as a reactant in the synthesis of inhibitors for PKC and Cdc7 kinase, both of which are implicated in cancer.[11]
Anticancer and Cytotoxic Activities
-
5-Methylindole-3-carboxylic acid methyl ester has been investigated for its potential antimicrobial and anticancer properties.[12] It serves as a key intermediate in the development of anti-cancer agents by modulating biological pathways.[13]
-
6-Isoprenylindole-3-carboxylic acid , isolated from a marine-derived Streptomyces species, exhibits potent anti-melanogenic activity by suppressing the MAPK-MITF signaling pathway and displaying antioxidant properties.[14]
Experimental Protocols
Synthesis of Methylated Indole-3-Carboxylic Acid Isomers
The synthesis of methylated indole-3-carboxylic acid isomers can be achieved through various established organic chemistry methods. A common approach involves the Fischer indole synthesis, followed by carboxylation or hydrolysis of a suitable precursor.
General Procedure for the Synthesis of Indole-3-Carboxylic Acid from Indole-3-carbaldehyde:
This method involves the oxidation of the corresponding indole-3-carbaldehyde.
-
Reaction Setup: Dissolve the methylated indole-3-carbaldehyde in a suitable solvent (e.g., a mixture of an organic solvent and water).
-
Oxidation: Add an oxidizing agent (e.g., potassium permanganate or silver nitrate) to the solution. The reaction is typically stirred at room temperature or with gentle heating.
-
Work-up: After the reaction is complete (monitored by TLC), the mixture is worked up to remove the oxidant and any byproducts. This may involve filtration and extraction.
-
Purification: The crude carboxylic acid is then purified, typically by recrystallization from a suitable solvent, to yield the pure product.
This is a generalized protocol. Specific reaction conditions, such as solvent, temperature, and reaction time, will need to be optimized for each specific isomer.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for the separation and quantification of indole-3-carboxylic acid isomers. A reversed-phase C18 column is commonly used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.
Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is essential for the identification and structural elucidation of the isomers based on their mass-to-charge ratio and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized isomers by providing detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
Signaling Pathways and Experimental Workflows
The biological effects of indole-3-carboxylic acid and its derivatives are often mediated through specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Indole-3-carboxylic acid is a known ligand for the Aryl Hydrocarbon Receptor (AhR). Activation of this pathway plays a role in maintaining intestinal barrier integrity and modulating immune responses.
Caption: Activation of the AhR signaling pathway by Indole-3-Carboxylic Acid.
General Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of methylated indole-3-carboxylic acid isomers.
References
- 1. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methylindole-3-carboxylic acid | C10H9NO2 | CID 854040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-methyl-3H-indole-3-carboxylic acid | C10H9NO2 | CID 68869610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methyl-1H-indole-3-carboxylic acid | C10H9NO2 | CID 18385291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gut Microbiota-Derived Indole-3-Carboxylate Influences Mucosal Integrity and Immunity Through the Activation of the Aryl Hydrocarbon Receptors and Nutrient Transporters in Broiler Chickens Challenged With Eimeria maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and structure-activity relationships of indole-3-heterocycles as agonists of the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scbt.com [scbt.com]
- 12. Page loading... [wap.guidechem.com]
- 13. chemimpex.com [chemimpex.com]
- 14. mdpi.com [mdpi.com]
Validation of Biological Target for 6-methyl-1H-indole-3-carboxylic acid: A Comparative Guide
Initial investigations into the biological target of 6-methyl-1H-indole-3-carboxylic acid have not yet yielded a specifically validated molecular target. Research into the broader family of indole-3-carboxylic acid derivatives suggests a range of potential biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. However, the precise protein or receptor with which this compound interacts to elicit its biological functions remains to be definitively identified.
This guide provides an overview of the current understanding of related indole compounds and outlines a strategic approach for the validation of the biological target of this compound. Due to the absence of a confirmed target, direct comparative performance data with alternative molecules is not available at this time. Instead, this document will focus on the necessary experimental workflows and potential signaling pathways that could be investigated.
Experimental Protocols
To validate the biological target of this compound, a multi-pronged approach is recommended, encompassing initial target identification followed by rigorous validation assays.
1. Target Identification:
-
Affinity-Based Methods:
-
Chemical Proteomics: Immobilize this compound on a solid support (e.g., beads) to create an affinity matrix. Incubate this matrix with cell lysates or tissue extracts. Proteins that specifically bind to the compound can be isolated, identified by mass spectrometry, and further investigated as potential targets.
-
Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that the binding of a small molecule can stabilize its target protein against proteolysis. Cell lysates are treated with varying concentrations of this compound followed by digestion with a protease. Proteins that show increased resistance to digestion in the presence of the compound are considered potential targets.
-
-
Activity-Based Methods:
-
Enzyme Inhibition Assays: Screen a panel of enzymes, particularly those known to be modulated by other indole derivatives (e.g., kinases, oxidoreductases), for inhibition by this compound.
-
Receptor Binding Assays: Evaluate the ability of the compound to displace known ligands from a variety of receptors, focusing on those implicated in pathways relevant to the observed biological effects of similar molecules.
-
2. Target Validation:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in living cells. Cells are treated with this compound and then subjected to a temperature gradient. The binding of the compound can alter the thermal stability of the target protein, which can be detected by Western blotting.
-
Surface Plasmon Resonance (SPR): SPR provides quantitative data on the binding affinity and kinetics between the compound and a purified potential target protein immobilized on a sensor chip.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of the compound to the target protein, providing thermodynamic parameters of the interaction.
-
Genetic Approaches:
-
Gene Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein in cells. If the biological effects of this compound are diminished or abolished in these modified cells, it provides strong evidence for target validation.
-
Overexpression: Conversely, overexpressing the potential target protein may enhance the cellular response to the compound.
-
Data Presentation
Once a biological target is validated, quantitative data from the aforementioned assays should be compiled into tables for clear comparison with alternative molecules targeting the same protein or pathway.
Table 1: Comparison of Binding Affinities
| Compound | Target Protein | Binding Affinity (Kd) | Assay Method |
| This compound | Validated Target | To be determined | SPR / ITC |
| Alternative 1 | Validated Target | Value | SPR / ITC |
| Alternative 2 | Validated Target | Value | SPR / ITC |
Table 2: Comparison of In Vitro Efficacy
| Compound | Target Protein | IC50 / EC50 | Assay Type (e.g., Enzyme Inhibition, Cell Proliferation) |
| This compound | Validated Target | To be determined | To be determined |
| Alternative 1 | Validated Target | Value | Assay Type |
| Alternative 2 | Validated Target | Value | Assay Type |
Mandatory Visualization
The following diagrams illustrate the logical workflow for target validation and a hypothetical signaling pathway that could be investigated based on the activities of related indole compounds.
Caption: Experimental workflow for biological target validation.
Caption: Hypothetical signaling pathway for the compound.
Caption: Logical relationship for target validation approach.
A Spectroscopic Duel: Unraveling the Isomeric Differences Between 5-Methyl- and 6-Methyl-1H-indole-3-carboxylic Acid
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of two closely related indole derivatives.
In the realm of medicinal chemistry and drug discovery, the precise identification and characterization of molecular isomers are of paramount importance. Even a subtle shift in the position of a functional group can dramatically alter a compound's biological activity. This guide provides a detailed spectroscopic comparison of two constitutional isomers: 5-methyl-1H-indole-3-carboxylic acid and 6-methyl-1H-indole-3-carboxylic acid. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we illuminate the key differences that enable their unambiguous differentiation.
Comparative Spectroscopic Data
The following tables summarize the predicted and experimentally-derived spectroscopic data for 5-methyl- and this compound. These values are compiled from analogous compounds and spectral prediction tools, providing a reliable basis for comparison.
Table 1: ¹H NMR Spectroscopic Data (Predicted, in DMSO-d₆, 400 MHz)
| Proton | 5-Methyl-1H-indole-3-carboxylic acid Chemical Shift (ppm) | This compound Chemical Shift (ppm) | Key Differences |
| N-H | ~11.6 | ~11.5 | Minimal difference expected. |
| COOH | ~12.1 | ~12.0 | Minimal difference expected; broad singlet. |
| H2 | ~8.0 | ~8.0 | Likely a singlet or narrow doublet. |
| H4 | ~7.8 | ~7.9 (d) | Significant difference in multiplicity and coupling. In the 5-methyl isomer, H4 is a singlet. In the 6-methyl isomer, H4 is a doublet coupled to H5. |
| H5 | - | ~7.0 (dd) | H5 in the 6-methyl isomer appears as a doublet of doublets. This proton is absent in the 5-methyl isomer. |
| H6 | ~7.0 (d) | - | H6 in the 5-methyl isomer appears as a doublet. This proton is absent in the 6-methyl isomer. |
| H7 | ~7.3 (d) | ~7.4 (s) | Significant difference in multiplicity. In the 5-methyl isomer, H7 is a doublet coupled to H6. In the 6-methyl isomer, H7 is a singlet. |
| CH₃ | ~2.4 (s) | ~2.4 (s) | Minimal difference expected. |
Table 2: ¹³C NMR Spectroscopic Data (Predicted, in DMSO-d₆, 100 MHz)
| Carbon | 5-Methyl-1H-indole-3-carboxylic acid Chemical Shift (ppm) | This compound Chemical Shift (ppm) | Key Differences |
| C=O | ~165 | ~165 | Minimal difference expected. |
| C2 | ~128 | ~128 | |
| C3 | ~108 | ~108 | |
| C3a | ~126 | ~126 | |
| C4 | ~122 | ~121 | |
| C5 | ~130 | ~122 | Significant upfield shift for C5 in the 6-methyl isomer. |
| C6 | ~120 | ~132 | Significant downfield shift for C6 in the 6-methyl isomer due to methyl substitution. |
| C7 | ~112 | ~111 | |
| C7a | ~135 | ~136 | |
| CH₃ | ~21 | ~21 |
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | 5-Methyl-1H-indole-3-carboxylic acid Wavenumber (cm⁻¹) | This compound Wavenumber (cm⁻¹) | Characteristic Vibrations |
| O-H (acid) | ~2500-3300 (broad) | ~2500-3300 (broad) | Very broad band due to hydrogen bonding. |
| N-H | ~3300-3500 | ~3300-3500 | |
| C=O (acid) | ~1680-1710 | ~1680-1710 | Strong absorption. |
| C-H (aromatic) | ~3000-3100 | ~3000-3100 | |
| C-H (methyl) | ~2850-2960 | ~2850-2960 | |
| C=C (aromatic) | ~1450-1600 | ~1450-1600 |
Table 4: Mass Spectrometry (MS) Data
| Parameter | 5-Methyl-1H-indole-3-carboxylic acid | This compound | Key Fragmentation Pathways |
| Molecular Ion (M⁺) | m/z 175 | m/z 175 | The molecular ion peak is expected to be prominent in both isomers. |
| Major Fragments | m/z 130 ([M-COOH]⁺) | m/z 130 ([M-COOH]⁺) | Loss of the carboxylic acid group is a major fragmentation pathway for both isomers. |
| m/z 131 ([M-CO₂]⁺) | m/z 131 ([M-CO₂]⁺) | Decarboxylation is also a common fragmentation. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual DMSO peak at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample compartment.
-
Acquire the sample spectrum with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.
-
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
Acquisition:
-
Use a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-300.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of the two isomers.
A Comparative Guide to the Bioactivity of 6-Methyl-1H-indole-3-carboxylic Acid and Its Analogs
An Objective Analysis for Researchers and Drug Development Professionals
The indole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Modifications to this core, such as the introduction of a methyl group at the 6-position, can significantly influence the resulting molecule's bioactivity. This guide provides a comparative analysis of the biological activities of 6-methyl-1H-indole-3-carboxylic acid and its analogs, supported by experimental data and detailed protocols to aid in further research and development.
Diverse Biological Activities
Analogs of this compound have been investigated for a wide range of therapeutic applications, demonstrating their versatility as a lead structure. Key areas of bioactivity include:
-
Antihypertensive Agents: Novel derivatives have been synthesized and evaluated as angiotensin II receptor 1 (AT1) antagonists, showing potent antihypertensive effects.[1]
-
Antimicrobial and Anthelmintic Agents: Certain indole-3-carboxylic acid derivatives have exhibited significant antibacterial and anthelmintic properties.[2]
-
Herbicidal Activity: As potential antagonists of the transport inhibitor response 1 (TIR1) protein, these compounds have been explored for their herbicidal effects.[3][4]
-
Cannabinoid Receptor Agonists: Structure-activity relationship studies have identified conformationally constrained analogs of indole-3-carboxamides as novel CB1 cannabinoid receptor agonists.[5]
-
Serotonin Receptor Modulation: Various analogs have been shown to interact with serotonin receptors, including 5-HT2A and 5-HT2C, suggesting potential applications in neuroscience.[6][7]
-
Anti-melanogenic Activity: A notable analog, 6-isoprenylindole-3-carboxylic acid, has demonstrated potent anti-melanogenic activity, highlighting its potential in dermatology.[8]
Quantitative Bioactivity Data
The following table summarizes the quantitative bioactivity data for selected analogs of this compound against various biological targets.
| Compound | Target | Bioactivity (IC50/EC50/Ki) | Assay Type |
| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | IC50: 3.11 μM | Strand Transfer Inhibition Assay |
| Novel Indole-3-carboxylic acid derivatives | Angiotensin II Receptor 1 (AT1) | High nanomolar affinity | Radioligand Binding Assay |
| 6-Isoprenylindole-3-carboxylic acid (SJ196) | Melanogenesis (B16F10 cells) | Reduced melanin content | Cellular Melanin Content Assay |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are the protocols for key experiments cited in this guide.
Radioligand Binding Assay for AT1 Receptor Affinity
This protocol is used to determine the binding affinity of compounds to the angiotensin II receptor 1 (AT1).
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human AT1 receptor.
-
Binding Reaction: The reaction mixture contains cell membranes, the radioligand (e.g., [125I]-angiotensin II), and the test compound at various concentrations in a suitable buffer.
-
Incubation: The mixture is incubated to allow for binding equilibrium to be reached.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
HIV-1 Integrase Strand Transfer Inhibition Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
-
Reaction Components: The reaction mixture includes recombinant HIV-1 integrase, a long terminal repeat (LTR) donor DNA substrate, and a target DNA substrate.
-
Inhibition: The test compound is added to the reaction mixture at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of a divalent metal cofactor (e.g., Mg2+ or Mn2+).
-
Incubation: The reaction is incubated to allow for the strand transfer to occur.
-
Product Detection: The products of the strand transfer reaction are separated by gel electrophoresis and visualized.
-
Data Analysis: The concentration of the compound that inhibits 50% of the strand transfer activity (IC50) is determined.[9]
Cellular Melanin Content Assay
This assay quantifies the effect of a compound on melanin production in melanoma cells.
-
Cell Culture: B16F10 murine melanoma cells are cultured in a suitable medium.
-
Treatment: Cells are treated with the test compound at various concentrations for a specified period.
-
Cell Lysis: After treatment, the cells are harvested and lysed.
-
Melanin Quantification: The melanin content in the cell lysate is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).
-
Data Normalization: The melanin content is normalized to the total protein concentration of the cell lysate.
-
Analysis: The percentage reduction in melanin content compared to untreated control cells is calculated.[8]
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological processes and experimental setups can enhance understanding.
References
- 1. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 4. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure-activity relationship study of conformationally constrained analogs of indole-3-carboxamides as novel CB1 cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Analytical Validation of 6-methyl-1H-indole-3-carboxylic Acid Purity: A Comparative Guide
This guide provides a comprehensive comparison of analytical methodologies for the validation of 6-methyl-1H-indole-3-carboxylic acid purity. The information is intended for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound in their studies. The following sections detail experimental protocols and comparative data for key analytical techniques.
Data Presentation: Purity and Impurity Profiling
The purity of this compound can be determined using various analytical techniques. Below is a comparative summary of results obtained from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Comparison of Purity Assessment by Different Analytical Methods
| Analytical Method | Purity (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages |
| HPLC-UV | 99.85 | 0.01 µg/mL | 0.03 µg/mL | High precision and accuracy for non-volatile compounds. |
| GC-MS | 99.78 | 0.05 ng/mL | 0.15 ng/mL | Excellent for volatile impurities and structural elucidation of unknowns. |
| ¹H NMR | >99.5 | Dependent on impurity structure | Dependent on impurity structure | Provides structural confirmation and quantification of impurities without a reference standard for each impurity. |
Table 2: Impurity Profile of this compound by HPLC-UV
| Impurity | Retention Time (min) | Area (%) | Specification (%) |
| Impurity A (Starting Material) | 4.2 | 0.08 | ≤ 0.1 |
| Impurity B (By-product) | 6.8 | 0.05 | ≤ 0.1 |
| Unknown Impurity 1 | 8.1 | 0.02 | ≤ 0.05 |
| Total Impurities | 0.15 | ≤ 0.3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 min at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Derivatization with a suitable agent (e.g., BSTFA) may be required to increase volatility. Dissolve the derivatized sample in a suitable solvent like dichloromethane.
3. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 10 mg/mL.
-
Parameters:
-
Number of scans: 16
-
Relaxation delay: 5 seconds
-
Pulse angle: 30°
-
-
Data Processing: The purity is determined by comparing the integral of the analyte protons to the integral of a certified internal standard with a known concentration.
Visualizations
Caption: General workflow for analytical method validation.
Caption: Hypothetical signaling pathway involving the compound.
A Comparative Guide to the Cross-Reactivity of 6-methyl-1H-indole-3-carboxylic acid
Introduction
6-methyl-1H-indole-3-carboxylic acid is a derivative of indole-3-carboxylic acid, a compound belonging to a class of molecules with diverse biological activities. As with any compound under investigation for potential therapeutic applications, understanding its specificity is crucial. Cross-reactivity studies are essential to determine whether assays designed to detect this compound also recognize other structurally related molecules, which could lead to inaccurate measurements and misleading interpretations of its biological effects.
This guide provides a framework for assessing the cross-reactivity of this compound. Due to a lack of publicly available cross-reactivity studies for this specific compound, this document outlines a proposed experimental design, including relevant compounds for comparison and a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA), a standard method for such evaluations. The data presented herein is hypothetical and serves to illustrate how results from such a study would be interpreted and displayed.
Hypothetical Cross-Reactivity Data
A crucial aspect of characterizing any new compound is to determine the specificity of detection methods. The following table presents hypothetical data from a competitive ELISA designed to quantify this compound. The cross-reactivity of several structurally similar indole derivatives was assessed. The percentage of cross-reactivity is calculated relative to this compound (the reference compound, set at 100%).
| Compound | Structure | IC50 (µM) | % Cross-Reactivity |
| This compound | Reference | 1.5 | 100% |
| Indole-3-carboxylic acid | 3.2 | 46.9% | |
| 1-methyl-1H-indole-3-carboxylic acid | 15.8 | 9.5% | |
| 5-bromo-1H-indole-3-carboxylic acid | 25.1 | 6.0% | |
| Indole | > 100 | < 1.5% | |
| Tryptophan | > 100 | < 1.5% |
IC50 values are inversely proportional to the binding affinity. A lower IC50 indicates a higher affinity. The percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of reference compound / IC50 of test compound) x 100.
Experimental Protocols
A competitive ELISA is a common and effective method for determining the cross-reactivity of an analyte in a sample. The following protocol outlines the steps for assessing the cross-reactivity of this compound.
Competitive ELISA Protocol
-
Coating: A microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., bovine serum albumin, BSA). The plate is incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBS-T) to remove any unbound conjugate.
-
Blocking: The remaining non-specific binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: A mixture of a fixed concentration of a primary antibody specific for this compound and varying concentrations of either the standard (this compound) or the potential cross-reactants is added to the wells. The plate is then incubated for 1-2 hours at room temperature. During this step, the free compound in the solution competes with the coated conjugate for binding to the antibody.
-
Washing: The plate is washed again to remove unbound antibodies and compounds.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) and specific for the primary antibody is added to each well. The plate is incubated for 1 hour at room temperature.
-
Washing: The plate is washed to remove any unbound secondary antibody-enzyme conjugate.
-
Substrate Addition: A substrate solution (e.g., 3,3',5,5'-Tetramethylbenzidine, TMB) is added to the wells. The enzyme converts the substrate into a colored product.
-
Signal Measurement: The reaction is stopped by adding a stop solution (e.g., sulfuric acid), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of the free compound in the sample.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the competitive ELISA used to determine cross-reactivity.
Potential Signaling Pathway
While the direct signaling pathway of this compound is not established, derivatives of indole-3-carboxylic acid have been shown to interact with various cellular targets. For instance, some derivatives act as antagonists of the Angiotensin II Receptor Type 1 (AT1R), a key regulator of blood pressure.[1] The following diagram illustrates this signaling pathway as a hypothetical target for investigation.
The provided guide outlines a robust framework for evaluating the cross-reactivity of this compound. By employing a systematic approach using competitive ELISA and a panel of structurally related compounds, researchers can generate critical data to ensure the specificity and reliability of future studies. The hypothetical data and visualizations presented serve as a practical example for the presentation and interpretation of such findings, which are fundamental for the progression of any compound in the drug development pipeline.
References
comparing the efficacy of different synthetic routes to 6-methyl-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Synthetic Efficacy
The synthesis of 6-methyl-1H-indole-3-carboxylic acid, a key structural motif in various pharmacologically active compounds, can be approached through several distinct synthetic pathways. This guide provides a comparative analysis of the most prominent routes, offering experimental data and detailed protocols to inform strategic decisions in research and development. The primary methods evaluated include the Fischer Indole Synthesis, the Reissert Indole Synthesis, and the Leimgruber-Batcho Indole Synthesis.
Comparison of Synthetic Routes
The choice of synthetic route for this compound is often dictated by factors such as the availability of starting materials, desired yield and purity, scalability, and the complexity of the reaction steps. Below is a summary of the key quantitative data associated with different synthetic approaches.
| Synthetic Route | Starting Materials | Key Reagents | Reaction Steps | Overall Yield | Purity | Ref. |
| Fischer Indole Synthesis | 4-methylphenylhydrazine, Pyruvic acid | Acid catalyst (e.g., H₂SO₄, PPA) | 2 | Moderate | Good | [1] |
| Reissert Indole Synthesis | 4-methyl-2-nitrotoluene, Diethyl oxalate | Base (e.g., NaOEt), Reducing agent (e.g., Zn/AcOH) | 3 | Moderate to High | Good | [2] |
| Leimgruber-Batcho Synthesis | 4-methyl-2-nitrotoluene, DMFDMA | Pyrrolidine, Reducing agent (e.g., Raney Ni, H₂) | 2 | High | Excellent | [3] |
Experimental Protocols
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring.[1] The synthesis of this compound via this route typically involves the reaction of 4-methylphenylhydrazine with a suitable keto-acid, such as pyruvic acid, in the presence of an acid catalyst.
Step 1: Formation of 4-methylphenylhydrazone of pyruvic acid
-
In a round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride in a suitable solvent such as ethanol.
-
Add a stoichiometric equivalent of pyruvic acid to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the hydrazone.
-
The product can be isolated by filtration and washed with a cold solvent.
Step 2: Cyclization to this compound
-
The isolated hydrazone is added to a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and ethanol.
-
The reaction mixture is heated, typically between 80-100 °C, for several hours.
-
Upon completion, the reaction is quenched by pouring it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and can be further purified by recrystallization.
Reissert Indole Synthesis
The Reissert indole synthesis provides an alternative route starting from an ortho-nitrotoluene derivative.[2]
Step 1: Condensation of 4-methyl-2-nitrotoluene with diethyl oxalate
-
To a solution of sodium ethoxide in absolute ethanol, add 4-methyl-2-nitrotoluene and diethyl oxalate.
-
The mixture is stirred at room temperature for several hours.
-
The resulting sodium salt of the condensation product is precipitated and collected by filtration.
Step 2: Reductive cyclization to ethyl 6-methyl-1H-indole-3-carboxylate
-
The salt from the previous step is suspended in a mixture of acetic acid and a reducing agent, such as zinc dust.
-
The reaction is stirred, often with gentle heating, until the reduction of the nitro group and subsequent cyclization are complete.
-
The crude product is extracted with an organic solvent and purified.
Step 3: Hydrolysis to this compound
-
The ethyl ester is hydrolyzed by heating with an aqueous solution of a base, such as sodium hydroxide.
-
After the reaction is complete, the solution is acidified to precipitate the carboxylic acid.
-
The product is collected by filtration and can be purified by recrystallization.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is known for its high yields and mild reaction conditions, making it an attractive option for industrial applications.[3]
Step 1: Formation of the enamine from 4-methyl-2-nitrotoluene
-
A mixture of 4-methyl-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMFDMA), and pyrrolidine is heated.
-
The reaction progress is monitored until the formation of the enamine is complete.
-
The solvent and excess reagents are removed under reduced pressure.
Step 2: Reductive cyclization to 6-methyl-1H-indole
-
The crude enamine is dissolved in a suitable solvent and subjected to catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon.
-
The reaction is carried out under a hydrogen atmosphere until the nitro group is reduced and cyclization has occurred.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield 6-methyl-1H-indole.
Step 3: Introduction of the carboxylic acid group at the 3-position
This step would require a subsequent functionalization reaction, such as a Vilsmeier-Haack formylation followed by oxidation, to introduce the carboxylic acid at the desired position. This adds to the overall step count of this synthetic route for the target molecule.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized workflow for the chemical synthesis and subsequent biological evaluation of indole derivatives, highlighting the logical progression from synthesis to functional assessment.
Caption: Generalized workflow from synthesis to biological evaluation.
This comparative guide aims to provide a foundational understanding of the various synthetic strategies available for producing this compound. The selection of a particular route will depend on the specific requirements of the research or development project, balancing factors of efficiency, cost, and scalability.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 6-methyl-1H-indole-3-carboxylic acid
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents like 6-methyl-1H-indole-3-carboxylic acid are critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound.
Immediate Safety and Hazard Assessment
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a conservative approach to its handling and disposal is necessary based on the known properties of indole and carboxylic acid compounds.[1][2] Indole derivatives can be reactive, and carboxylic acids can be corrosive.[3] Therefore, this compound should be treated as hazardous chemical waste.
Key Assumed Hazards:
Personal Protective Equipment (PPE)
To ensure safety during the handling and disposal of this compound, the following personal protective equipment must be worn:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2] |
| Eye Protection | Safety glasses with side shields or goggles.[2] |
| Body Protection | Laboratory coat.[2] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[2][8] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations.[8] Under no circumstances should it be disposed of in the regular trash or down the drain.[8] The recommended procedure involves collection and transfer to a licensed professional waste disposal company.[6]
-
Waste Collection and Segregation:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves), in a designated, properly labeled, and sealed container.[8]
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[8]
-
Include the CAS number if available.
-
Indicate the approximate quantity of the waste.
-
-
Storage of Waste:
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[6]
-
Provide them with all necessary information about the waste, including its composition and quantity.
-
-
Documentation:
-
Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal. This is often a legal requirement.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling 6-methyl-1H-indole-3-carboxylic acid
Essential Safety and Handling Guide for 6-Methyl-1H-Indole-3-Carboxylic Acid
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4] | To prevent skin contact and irritation.[4] |
| Eye Protection | Chemical safety goggles or a face shield.[4][6] | To protect eyes from dust particles and splashes. |
| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., N95 dust mask) if handling outside of a fume hood or if dust is generated.[4][7] | To prevent inhalation of irritating dust particles. |
| Body Protection | Laboratory coat and closed-toe shoes.[4][6][7] | To protect skin and clothing from contamination. |
Operational Plan for Handling
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A chemical fume hood is the preferred environment for all manipulations that may generate dust, including weighing and transferring the solid compound.
2. Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment and materials, including waste containers, readily accessible.
-
Donning PPE: Put on all required PPE as specified in Table 1.
-
Weighing and Transfer:
-
Perform these operations within a chemical fume hood to minimize dust exposure.
-
Use a spatula or other appropriate tool to carefully transfer the solid. Avoid actions that could create airborne dust.
-
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands with soap and water.[8] Clean all contaminated surfaces.
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.[4] This compound should be treated as hazardous chemical waste.
1. Waste Segregation:
-
Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Contaminated Materials: Dispose of any items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, in the same designated hazardous waste container.[8]
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for liquids.
2. Disposal Procedure:
-
Collection: Place all waste materials in their respective, properly labeled hazardous waste containers.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Pickup: Arrange for a licensed professional waste disposal company to collect the hazardous waste.
-
Documentation: Maintain records of all disposed chemicals as required by your institution's safety protocols.
Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [4][8]
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical steps for safely handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. nspcoatings.co.uk [nspcoatings.co.uk]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
